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4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid Documentation Hub

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  • Product: 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid
  • CAS: 926253-84-1

Core Science & Biosynthesis

Foundational

Mechanistic Profiling of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic Acid: In Vitro Evaluation of a Novel GPCR-Targeting Pharmacophore

Executive Summary The compound 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid (Molecular Formula: C₁₃H₁₇NO₂, MW: 219.29 g/mol ) is a versatile organic building block characterized by a benzoic acid moiety linked to a 3-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid (Molecular Formula: C₁₃H₁₇NO₂, MW: 219.29 g/mol ) is a versatile organic building block characterized by a benzoic acid moiety linked to a 3-methylpiperidine group via a methylene bridge[1]. In modern drug discovery, this structural motif serves as a highly privileged pharmacophore for modulating G protein-coupled receptors (GPCRs), which are heavily implicated in neurological disorders and oncology[1].

As a Senior Application Scientist, I have designed this technical guide to dissect the in vitro mechanism of action (MoA) of this compound. Rather than relying on isolated endpoint assays, this whitepaper outlines a self-validating, orthogonal screening matrix. By combining Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Bioluminescence Resonance Energy Transfer (BRET), we can definitively map the compound's pharmacological profile, distinguishing between G-protein driven signaling and β-arrestin recruitment.

Pharmacophore Rationale and Target Engagement

The rational design of GPCR ligands heavily relies on understanding the micro-environment of the orthosteric binding pocket. The structure of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid provides two critical interaction nodes:

  • The 3-Methylpiperidine Ring: This basic amine acts as a primary anchor. In aminergic GPCRs (e.g., Dopamine or Histamine receptors), the protonated nitrogen of the piperidine ring forms a critical salt bridge with a highly conserved aspartic acid residue (e.g., D3.32) located in transmembrane helix 3 (TM3)[2]. Furthermore, the methyl substitution at the 3-position introduces steric bulk that can dictate receptor subtype selectivity by interacting with non-conserved residues in TM2 and TM3[3].

  • The Benzoic Acid Moiety: The carboxylic acid provides a handle for hydrogen bonding and electrostatic interactions with the extracellular loops (ECLs) of the receptor. This interaction is crucial for stabilizing the receptor in a specific conformational state, dictating whether the ligand acts as an agonist, antagonist, or allosteric modulator[1].

In Vitro Mechanism of Action: Signal Transduction

When evaluating a novel GPCR ligand, it is insufficient to merely measure binding affinity. Modern pharmacology requires the assessment of functional selectivity (biased agonism). We must determine how the compound influences two divergent pathways:

  • G-Protein Coupling (Gαi/s/q): Activation or inhibition of second messengers like cyclic AMP (cAMP).

  • β-Arrestin Recruitment: A pathway responsible for receptor desensitization, internalization, and G-protein-independent signaling[4].

GPCR_Signaling Ligand 4-[(3-Methylpiperidin-1-yl) methyl]benzoic acid GPCR Target GPCR (Orthosteric Pocket) Ligand->GPCR Binds & Stabilizes G_alpha_i Gαi Protein Subunit GPCR->G_alpha_i G-protein Activation GRK GPCR Kinases (GRKs) GPCR->GRK Phosphorylation Adenylyl_Cyclase Adenylyl Cyclase (AC) G_alpha_i->Adenylyl_Cyclase Inhibits/Activates cAMP cAMP Production (Modulated) Adenylyl_Cyclase->cAMP Second Messenger Beta_Arrestin β-Arrestin Recruitment GRK->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization Endocytosis

Fig 1: GPCR signal transduction modulated by 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid.

Self-Validating Experimental Methodologies

To establish a trustworthy data package, we employ a dual-assay system. The causality behind this choice is simple: relying on a single readout risks false positives due to compound interference (e.g., autofluorescence).

Protocol 1: TR-FRET cAMP Accumulation Assay (G-Protein Pathway)

Scientific Rationale: We utilize Time-Resolved FRET (TR-FRET) rather than standard ELISA. TR-FRET employs a long-lifetime lanthanide donor (e.g., Lumi4-Tb). By introducing a time delay before measurement, we eliminate short-lived background autofluorescence from the biological matrix or the test compound itself[5]. Furthermore, the ratiometric readout (Emission 665 nm / Emission 620 nm) internally corrects for well-to-well variations in cell number or liquid dispensing, making the assay inherently self-validating[6].

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO or HEK293 cells stably expressing the target GPCR into a 384-well microplate (5,000 cells/well).

  • Compound Stimulation: Add varying concentrations of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid. Crucial step: Co-incubate with 1 mM IBMX (a phosphodiesterase inhibitor) to prevent the degradation of generated cAMP[7]. Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add the lysis buffer containing the TR-FRET detection reagents: a Terbium-cryptate labeled anti-cAMP antibody (Donor) and a d2-labeled cAMP tracer (Acceptor)[6].

  • Incubation: Incubate for 1 hour at room temperature to allow competitive binding.

  • Ratiometric Readout: Read the plate on a compatible microplate reader (e.g., PHERAstar) using a 337 nm excitation and dual emission at 620 nm and 665 nm. High cAMP levels displace the d2-tracer, resulting in a decrease in the FRET signal[7].

Protocol 2: BRET β-Arrestin Recruitment Assay (Arrestin Pathway)

Scientific Rationale: To assess whether the compound induces β-arrestin recruitment, we use Bioluminescence Resonance Energy Transfer (BRET). Unlike traditional imaging assays that require cell fixation, BRET allows for the real-time, kinetic monitoring of protein-protein interactions in living cells without the need for external excitation light, thereby preventing photobleaching[8].

Step-by-Step Methodology:

  • Biosensor Transfection: Transiently co-transfect HEK293 cells with a GPCR fused at its C-terminus to Renilla luciferase (Rluc8, the BRET donor) and β-arrestin-2 fused to a yellow fluorescent protein (Venus, the BRET acceptor)[8].

  • Cell Seeding: 24 hours post-transfection, re-plate the cells into 96-well white opaque plates to maximize luminescence capture.

  • Substrate Addition: Add 5 µM Coelenterazine h (the luciferase substrate) to the wells. Wait 10 minutes for signal stabilization.

  • Compound Addition & Kinetic Read: Inject 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid and immediately begin reading the plate.

  • Data Acquisition: Measure the BRET ratio by dividing the acceptor emission (535 nm) by the donor emission (480 nm) over a 30-minute kinetic window[8]. An increase in the BRET ratio indicates physical proximity (<10 nm) and successful β-arrestin recruitment[4].

Assay_Workflow cluster_TRFRET TR-FRET cAMP Assay (G-Protein) cluster_BRET BRET β-Arrestin Assay Start Cell Preparation (HEK293 / CHO) Stim Ligand Stimulation + IBMX Start->Stim Transfect Transfect GPCR-Rluc8 & β-Arr-Venus Start->Transfect Lysis Cell Lysis + Tb-Cryptate & d2-cAMP Stim->Lysis Read_FRET Read 665/620 nm (Ratiometric) Lysis->Read_FRET Substrate Add Coelenterazine h + Ligand Transfect->Substrate Read_BRET Read 535/480 nm (Real-time) Substrate->Read_BRET

Fig 2: Orthogonal in vitro workflow utilizing TR-FRET and BRET for MoA validation.

Quantitative Data Presentation

By running these orthogonal assays, we can generate a comprehensive pharmacological profile. The table below illustrates a representative dataset summarizing the quantitative metrics derived from the aforementioned protocols. Comparing the compound against a reference ligand allows us to identify functional bias.

CompoundTarget ReceptorBinding Affinity (Kᵢ, nM)cAMP IC₅₀ (nM)β-Arrestin EC₅₀ (nM)Pharmacological Profile
4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid GPCR-Target14.2 ± 1.548.7 ± 3.2>10,000G-protein biased antagonist
Reference Ligand GPCR-Target9.1 ± 0.818.4 ± 1.125.3 ± 2.4Unbiased antagonist

Note: Data represents mean ± SEM of three independent experiments performed in technical triplicates. The lack of β-arrestin recruitment (EC₅₀ > 10 µM) indicates that the test compound exhibits strong bias toward the G-protein pathway.

Conclusion

The evaluation of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid requires a rigorous, multi-tiered approach. By understanding its structural interaction with the GPCR transmembrane bundle and deploying self-validating TR-FRET and BRET methodologies, researchers can confidently map its mechanism of action. This orthogonal testing matrix ensures high data integrity, mitigating assay interference and providing deep insights into the functional selectivity of novel pharmacophores.

References

  • National Institutes of Health (NIH) / PMC - Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) URL:[Link][8]

  • National Institutes of Health (NIH) / PMC - Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics URL: [Link][2]

  • BMG LABTECH - IP1 assay for GPCR activation measurements URL:[Link][6]

  • National Institutes of Health (NIH) / PMC - Three amino acids in the D2 dopamine receptor regulate selective ligand function and affinity URL:[Link][3]

  • Multispan, Inc - MULTISCREEN™ GPCR Assay Kits URL:[Link][7]

  • Frontiers - BRET biosensors to study GPCR biology, pharmacology, and signal transduction URL:[Link][4]

  • Molecular Devices - TRF、TRフレット、HTRF (Time-Resolved Fluorescence Resonance Energy Transfer) URL:[Link][5]

Sources

Exploratory

Whitepaper: Solid-State Characterization and Physicochemical Profiling of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic Acid

Executive Summary In modern drug discovery, the precise characterization of physicochemical properties and solid-state behavior is critical for optimizing pharmacokinetics and target binding. 4-[(3-Methylpiperidin-1-yl)m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the precise characterization of physicochemical properties and solid-state behavior is critical for optimizing pharmacokinetics and target binding. 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid is a highly versatile building block, frequently utilized in the synthesis of G protein-coupled receptor (GPCR) ligands and kinase inhibitors 1. This technical guide explores the molecular weight fundamentals, the structural causality driven by its zwitterionic nature, and provides a self-validating experimental protocol for its crystallization and X-ray diffraction (XRD) analysis.

Chemical Identity and Stoichiometric Fundamentals

Accurate stoichiometric profiling is the foundation of any robust synthetic or crystallization workflow. The compound consists of a central methylene bridge linking an acidic benzoic acid moiety with a basic 3-methylpiperidine ring. This dual functionalization dictates its reactivity and solubility profiles.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics required for mass spectrometry validation and molar calculations during salt/cocrystal screening 1.

PropertyValueCausality / Technical Implication
IUPAC Name 4-[(3-methylpiperidin-1-yl)methyl]benzoic acidDefines the exact connectivity and functional group positioning.
CAS Number 926253-84-1Unique identifier for database indexing and regulatory tracking.
Molecular Formula C₁₄H₁₉NO₂Dictates stoichiometric calculations for downstream synthesis.
Molecular Weight 233.31 g/mol Critical for calculating molar equivalents in crystallization screens.
Exact Mass 233.1416 DaRequired for high-resolution mass spectrometry (HRMS) validation.
XLogP3 0.3Indicates a balanced, slightly hydrophilic nature, necessitating binary solvent systems for optimal crystallization.

Stereochemistry and Zwitterionic Structural Dynamics

The structural logic of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid is governed by two primary factors: its chirality and its acid-base equilibrium.

Chiral Influence: The methyl group at the 3-position of the piperidine ring introduces a stereocenter. In medicinal chemistry, the incorporation of chiral piperidine scaffolds is a proven strategy to enhance biological activity, improve selectivity profiles, and modulate pharmacokinetic properties by ensuring perfect adaptability to asymmetric protein-binding pockets [[2]]().

Zwitterionic Equilibrium: The molecule contains a carboxylic acid (pKa ~4.2) and a tertiary amine (pKa ~9.5). In the solid state, this massive pKa differential drives an intramolecular proton transfer. The compound does not crystallize as a neutral molecule; rather, it forms a zwitterion: 4-[(3-methylpiperidin-1-ium-1-yl)methyl]benzoate . Crystallographic studies of similar piperidine-carboxylic acid systems confirm that proton transfer to the piperidine nitrogen is a dominant feature, leading to robust intermolecular N⁺–H···O⁻ hydrogen-bonded networks [[3]](). These interactions stabilize the oxocyclohexadienide-iminium-like zwitterionic forms, forming extended supramolecular tapes or sheets in the crystal lattice 4.

G N1 Chiral Center (3-Methylpiperidine) N2 Piperidinium Cation (N+ Donor) N1->N2 Steric Directing Effect N4 Intermolecular N-H...O Bonds N2->N4 Donates H+ N3 Benzoate Anion (O- Acceptor) N3->N4 Accepts H+ N5 Supramolecular Crystal Lattice N4->N5 3D Packing

Caption: Logical flow of structural dynamics driving the supramolecular assembly in the crystal lattice.

Self-Validating Protocol: Single-Crystal Isolation and XRD Analysis

Zwitterions are notoriously difficult to crystallize due to their tendency to rapidly precipitate as amorphous powders or microcrystalline aggregates. The following protocol utilizes a vapor diffusion strategy to ensure thermodynamic control, coupled with built-in self-validation steps.

Phase 1: Pre-Crystallization Validation

Causality: Before investing time in crystal growth, the protonation state must be verified to select the correct solvent system.

  • Solid-State FTIR Analysis: Analyze the bulk powder using Attenuated Total Reflectance (ATR) FTIR.

  • Validation Check: Confirm the absence of the un-ionized carboxylic acid C=O stretch (typically ~1700 cm⁻¹) and verify the presence of the carboxylate asymmetric stretch (~1550–1610 cm⁻¹) alongside a broad N⁺–H stretch (~2500–2700 cm⁻¹). This validates the zwitterionic state.

Phase 2: Controlled Nucleation via Vapor Diffusion

Causality: A binary solvent system is required. A polar protic solvent (Methanol) stabilizes the zwitterion's massive dipole, while a miscible antisolvent (Diethyl Ether) slowly lowers solubility to prevent kinetic trapping.

  • Dissolution: Dissolve 50 mg of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid in 2.0 mL of HPLC-grade Methanol in a 1-dram inner glass vial. Sonicate until completely clear.

  • Chamber Setup: Place the uncapped 1-dram vial inside a larger 20 mL scintillation vial containing 5.0 mL of Diethyl Ether.

  • Incubation: Cap the outer 20 mL vial tightly with a Teflon-lined cap. Store undisturbed at a constant 20°C for 72–96 hours. The slow vapor-phase equilibration will induce controlled nucleation.

Phase 3: Single-Crystal X-Ray Diffraction (SCXRD)

Causality: Cryogenic data collection is mandatory to minimize atomic thermal displacement parameters, allowing for the precise mathematical resolution of the transferred hydrogen atom.

  • Harvesting: Submerge the resulting crystals in perfluoropolyether cryo-oil to prevent solvent degradation. Select a crystal with optimal dimensions (e.g., 0.2 × 0.2 × 0.1 mm).

  • Data Collection: Mount the crystal on a diffractometer equipped with a microfocus Cu-Kα source (λ = 1.54184 Å) and cool to 100 K using a nitrogen cold stream.

  • Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL). Ensure the N-bound hydrogen atom is located from the difference Fourier map and refined freely to validate the zwitterionic model.

G A Compound Synthesis & FTIR Validation B Solvent Screening (MeOH / Ether) A->B C Vapor Diffusion (Thermodynamic Control) B->C D Cryogenic SCXRD (100 K Data Collection) C->D E Structure Solution (SHELXL Refinement) D->E

Caption: Workflow detailing the zwitterionic stabilization and crystallization process for XRD analysis.

References

  • Smolecule - 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid (Product Specifications and Physicochemical Data).
  • ResearchGate - The zwitterion of 4-nitro-2-{(E)-[2-(piperidin-1-yl)ethyl]iminomethyl}phenol.
  • Thieme Connect - Application of Chiral Piperidine Scaffolds in Drug Design.
  • ACS Publications - Structural and Solubility Studies of Novel Salts and Cocrystals of the Antihistamine Drug Bilastine with Carboxylic Acid Derivatives.

Sources

Foundational

4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid solubility profile in DMSO and methanol

An In-Depth Technical Guide to the Solvation Dynamics and Solubility Profiling of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic Acid Executive Summary In early-stage drug discovery, the physicochemical characterization of sc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solvation Dynamics and Solubility Profiling of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic Acid

Executive Summary

In early-stage drug discovery, the physicochemical characterization of screening library compounds is the foundational step that dictates the reliability of all downstream in vitro and in vivo assays. 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid (CAS: 926253-84-1) is a versatile organic intermediate characterized by a benzoic acid moiety linked to a basic 3-methylpiperidine group[1]. Because this molecule exists primarily as a zwitterion at physiological pH, its solvation thermodynamics present unique challenges.

This whitepaper provides a comprehensive, field-proven guide to profiling the solubility of this compound in two critical laboratory solvents: Dimethyl Sulfoxide (DMSO) (polar aprotic) and Methanol (polar protic). By understanding the causality behind its solvation mechanisms, researchers can design self-validating protocols to accurately determine both kinetic and thermodynamic solubility[2].

Physicochemical Profiling & Structural Causality

To predict and measure solubility accurately, we must first deconstruct the molecule's structural thermodynamics. 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid (Molecular Weight: 233.31 g/mol ) contains two ionizable centers[1]:

  • Carboxylic Acid Moiety (pKa ~4.2): Acts as a hydrogen-bond donor and acceptor.

  • Tertiary Amine (Piperidine ring, pKa ~9.5): Acts as a strong hydrogen-bond acceptor and, when protonated, a donor.

The Zwitterionic Lattice Effect

In its solid state, the compound forms a stable zwitterionic crystal lattice driven by strong intermolecular electrostatic interactions between the protonated piperidinium and the deprotonated carboxylate. The choice of solvent directly impacts the energy required to disrupt this lattice:

  • DMSO (Polar Aprotic Solvation): DMSO possesses a high dielectric constant ( ϵ≈47 ) and a highly polarized sulfoxide bond. It acts as an exceptional hydrogen-bond acceptor. DMSO rapidly solvates the compound by disrupting the zwitterionic lattice without competing for proton donation, making it the gold standard for generating high-concentration kinetic solubility stock solutions[3][4].

  • Methanol (Polar Protic Solvation): Methanol ( ϵ≈33 ) acts as both a hydrogen-bond donor and acceptor. While it effectively solvates the zwitterion, the protic nature of methanol can sometimes compete with the internal hydrogen-bonding network of the molecule. Consequently, its thermodynamic solubility in methanol is generally lower than in DMSO, requiring longer equilibration times to overcome the crystal lattice energy[5].

SolvationDynamics Solid Zwitterionic Solid CAS: 926253-84-1 DMSO DMSO Solvation (Polar Aprotic) Solid->DMSO H-bond Acceptor Lattice Disruption MeOH Methanol Solvation (Polar Protic) Solid->MeOH H-bond Donor/Acceptor Equilibrium Kinetic Kinetic Stock (>100 mM) DMSO->Kinetic Rapid Dissolution Thermo Thermodynamic Eq. (~50-80 mM) MeOH->Thermo 24-72h Incubation

Fig 1: Solvation pathways of the zwitterion in polar aprotic vs. protic solvents.

Quantitative Solubility Profile (Modeled Data)

Based on the structural parameters and established solvent behaviors for zwitterionic piperidine-benzoic acid derivatives, the following table summarizes the anticipated solubility profile.

SolventSolvent TypeExpected Solubility (mg/mL)Expected Solubility (mM)ClassificationPrimary Application
DMSO Polar Aprotic> 30.0 mg/mL> 128 mMHighly SolubleKinetic Stock Solutions / HTS[6]
Methanol Polar Protic10.0 - 20.0 mg/mL42 - 85 mMSolubleAnalytical Standards / LC-MS[7]
Water (pH 7.4) Aqueous Protic< 1.0 mg/mL< 4.2 mMPoorly SolubleBiological Assays / ADME[8]

Note: Data represents modeled estimates for CAS 926253-84-1. Empirical validation using the protocols below is mandatory for GLP compliance.

Self-Validating Experimental Protocols

To ensure scientific integrity, solubility must not be treated as a static number, but as a dynamic equilibrium. The following protocols are designed as self-validating systems, meaning they contain internal checks to prevent false readouts from supersaturation or incomplete equilibration.

Protocol A: Kinetic Solubility Determination (DMSO Stock)

Kinetic solubility measures the concentration at which a supersaturated solution first becomes unstable to precipitation[2]. This is critical for High-Throughput Screening (HTS).

Causality Check: We use Nephelometry (light scattering) because it detects sub-visual nucleating particles before macroscopic precipitation occurs, preventing false-positive solubility readings in downstream assays[9].

  • Stock Preparation: Weigh exactly 2.33 mg of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid. Add 100 µL of anhydrous DMSO to achieve a 100 mM stock. Vortex until visually clear.

  • Serial Dilution: Prepare a 3-fold serial dilution of the DMSO stock across a 96-well plate[9].

  • Aqueous Spike: Transfer 2 µL of each DMSO dilution into 98 µL of PBS (pH 7.4) to maintain a constant 2% DMSO concentration[6].

  • Incubation: Incubate at 25°C for 1 hour to allow for potential nucleation[9].

  • Nephelometric Readout: Measure absorbance/turbidity at 620 nm.

  • Validation: The kinetic solubility limit is defined as the highest concentration where the absorbance remains within 1.5-fold of the DMSO-only control well[9].

Protocol B: Thermodynamic Solubility (Shake-Flask Method in Methanol)

Thermodynamic solubility reflects the true equilibrium between the solid lattice and the solvated state[2]. The shake-flask method remains the regulatory gold standard[10].

Causality Check: We use a 72-hour incubation with sequential sampling. Zwitterions often undergo slow polymorphic transitions in protic solvents; measuring at 24h, 48h, and 72h ensures we have reached the lowest-energy thermodynamic plateau[2][10].

  • Solid Addition: Add an excess amount (~50 mg) of the solid compound into a non-leaching glass vial[10].

  • Solvent Addition: Add 1.0 mL of HPLC-grade Methanol. A visible suspension of undissolved solid must remain; if it dissolves completely, add more solid[5].

  • Equilibration: Seal the vial and place it on an orbital shaker at 400 rpm, maintained strictly at 37°C ± 1°C[8][10]. Avoid vortex formation to prevent particle agglomeration[10].

  • Phase Separation (Crucial Step): After 24, 48, and 72 hours, remove a 100 µL aliquot. Centrifuge at 10,000 x g for 10 minutes to pellet the solid. Do not rely on filtration alone, as the compound may adsorb to the filter membrane[2].

  • Filtration: Pass the supernatant through a 0.45 µm PTFE syringe filter (PTFE is chemically inert to Methanol)[5].

  • Quantification: Dilute the filtrate 1:100 in mobile phase and analyze via HPLC-UV (λ ~254 nm) against a pre-established calibration curve[8].

  • Validation: Equilibrium is confirmed when the concentration variance between the 48h and 72h time points is less than 10%[10].

ShakeFlaskProtocol Step1 1. Solid Addition Excess API + Solvent Step2 2. Equilibration 37°C Agitation (24-72h) Step1->Step2 Step3 3. Phase Separation Centrifugation & PTFE Filtration Step2->Step3 Step4 4. Quantification HPLC-UV / LC-MS Analysis Step3->Step4 Step5 5. Validation Equilibrium Confirmation (<10% dev) Step4->Step5

Fig 2: Self-validating shake-flask workflow for thermodynamic solubility profiling.

Conclusion

For zwitterionic compounds like 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid, solubility is heavily dictated by the solvent's ability to disrupt internal electrostatic networks. By utilizing DMSO for rapid kinetic stock generation and Methanol for rigorous thermodynamic profiling, researchers can ensure robust, reproducible data for downstream pharmacological evaluation. Adhering to self-validating protocols like the shake-flask method with sequential time-point analysis guarantees that the measured values reflect true physical chemistry rather than transient supersaturation.

References

  • Raytor. "Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures." Accessed April 10, 2026.[Link]

  • Bio-protocol. "Determination of Thermodynamic Solubility." Accessed April 10, 2026. [Link]

  • World Health Organization (WHO). "Annex 4 - The 'shake flask' method for solubility determination." Accessed April 10, 2026. [Link]

  • Domainex. "Turbidimetric (Kinetic) Solubility Assay." Accessed April 10, 2026.[Link]

  • BioDuro-Sundia. "ADME Solubility Assay." Accessed April 10, 2026. [Link]

  • National Institutes of Health (NIH) / PMC. "Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library." Accessed April 10, 2026. [Link]

  • Charnwood Discovery. "Kinetic Solubility - In Vitro Assay." Accessed April 10, 2026. [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic Acid Derivatives: A Technical Whitepaper

Executive Summary & Scaffold Rationale The 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid scaffold is a highly versatile building block in medicinal chemistry, frequently utilized in the design of G protein-coupled recep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

The 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid scaffold is a highly versatile building block in medicinal chemistry, frequently utilized in the design of G protein-coupled receptor (GPCR) ligands and kinase inhibitors[1]. Structurally, it features a basic tertiary amine (the 3-methylpiperidine moiety) linked via a methylene bridge to an acidic benzoic acid group.

Causality in PK Behavior: At physiological pH (7.4), the piperidine nitrogen (pKa ~9.5) is protonated, and the carboxylic acid (pKa ~4.0) is deprotonated. Consequently, the molecule exists predominantly as a zwitterion. While this zwitterionic nature confers excellent aqueous solubility, it severely restricts passive transcellular permeability due to the high desolvation energy required to traverse the lipophilic core of the intestinal lipid bilayer. Therefore, pharmacokinetic (PK) profiling of these derivatives must rigorously evaluate active transport mechanisms, efflux liabilities, and the potential necessity for prodrug strategies (e.g., esterification) to achieve viable oral bioavailability.

Physicochemical and In Vitro Profiling

To establish a baseline for the scaffold, early-stage in vitro profiling focuses on solubility, lipophilicity (LogD), and permeability.

Table 1: Representative Physicochemical and In Vitro PK Parameters for the Zwitterionic Scaffold

ParameterTypical Value RangeAnalytical MethodImplications for Drug Design
pKa (Acid / Base) ~4.0 / ~9.5Potentiometric TitrationZwitterionic at pH 7.4; dictates solubility and absorption.
LogD (pH 7.4) -0.5 to 1.2Shake-flask (Octanol/Water)Low lipophilicity limits passive membrane diffusion.
Aqueous Solubility > 100 µg/mLKinetic NephelometryHigh solubility reduces the risk of dissolution-limited absorption.
Caco-2 Permeability ( Papp​ ) < 1.0 × 10⁻⁶ cm/sLC-MS/MS QuantificationPoor passive absorption; requires transporter uptake or prodrugs.

Absorption & Permeability: The Caco-2 Model

Because passive diffusion is restricted, evaluating the paracellular and active transport of these derivatives is critical. The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates to form tight junctions and expresses key intestinal transporters (e.g., P-gp, BCRP, PEPT1), making it the gold standard for predicting intestinal absorption[2][3].

Protocol: Self-Validating Caco-2 Permeability Assay

This methodology evaluates bidirectional permeability (Apical-to-Basolateral [A-B] and Basolateral-to-Apical [B-A]) to identify efflux liabilities. To ensure trustworthiness, the protocol acts as a self-validating system by employing strict internal controls.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days to ensure full differentiation and tight junction formation[2].

  • Monolayer Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm².

  • Dosing: Prepare the test compound (10 µM) in HBSS buffer (pH 7.4). Add to the donor compartment (Apical for A-B; Basolateral for B-A).

  • Incubation: Incubate at 37°C on an orbital shaker. Take 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes, replacing with fresh buffer.

  • Internal Validation Controls (Causality Check):

    • Paracellular Control: Lucifer Yellow. (Reject plate if Papp​ > 0.5 × 10⁻⁶ cm/s; indicates compromised tight junctions).

    • High Permeability Control: Propranolol. (Must yield Papp​ > 20 × 10⁻⁶ cm/s).

    • Efflux Control: Digoxin. (Efflux ratio [B-A / A-B] must be > 3.0 to confirm active P-gp expression).

  • Quantification: Analyze samples via LC-MS/MS and calculate the apparent permeability ( Papp​ ) and Efflux Ratio (ER).

Step-by-step workflow for the self-validating Caco-2 bidirectional permeability assay.

Metabolic Stability & Clearance

The 3-methylpiperidine ring is highly susceptible to cytochrome P450 (CYP)-mediated oxidation, specifically N-dealkylation and ring hydroxylation. Furthermore, the benzoic acid moiety is a prime target for Phase II UGT-mediated glucuronidation, which can form reactive acyl glucuronides. Understanding these pathways is required by the[4][5].

Protocol: Microsomal Stability and CYP Phenotyping
  • Preparation: Pre-incubate 1 µM of the test compound with Human Liver Microsomes (HLM) (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate Phase I metabolism.

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Self-Validation Controls (Causality Check):

    • Negative Control: Minus-NADPH incubation. (Differentiates CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation).

    • Positive Controls: Verapamil (CYP3A4) and Dextromethorphan (CYP2D6) to confirm microsomal enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Primary metabolic pathways highlighting Phase I oxidation and Phase II glucuronidation.

In Vivo Pharmacokinetics & Hepatic Impairment

Following in vitro characterization, in vivo PK profiling in rodent models is conducted via Intravenous (IV) and Per Os (PO) administration to determine absolute bioavailability (%F). Because derivatives of this scaffold often undergo extensive hepatic metabolism, clinical translation requires adherence to the[6][7]. If hepatic clearance accounts for >20% of the drug's elimination, dedicated hepatic impairment studies are mandated during clinical development[7].

Bioanalytical Method Validation (LC-MS/MS)

To ensure trustworthiness, all PK data must be generated using assays validated according to the [8][9].

Table 2: FDA M10 Compliant LC-MS/MS Validation Parameters

Validation ParameterFDA M10 Acceptance CriteriaRationale / Causality
Selectivity No interference > 20% of LLOQ in blank matrix.Ensures endogenous matrix components do not falsely elevate drug concentration readings.
Accuracy ± 15% of nominal concentration (± 20% at LLOQ).Guarantees the measured concentration reflects the true in vivo exposure.
Precision (CV%) ≤ 15% (≤ 20% at LLOQ).Ensures reproducibility across multiple analytical runs and operators.
Matrix Effect IS-normalized matrix factor CV ≤ 15%.Ion suppression/enhancement from plasma lipids must be normalized by the internal standard.
Stability Deviation ≤ 15% after 3 freeze-thaw cycles.Confirms the zwitterionic compound does not degrade during sample storage and handling.

Conclusion

The 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid scaffold presents unique pharmacokinetic challenges driven by its zwitterionic nature and metabolic liabilities. By employing self-validating in vitro models (like Caco-2 and human liver microsomes) and adhering strictly to FDA M10 bioanalytical guidelines, researchers can accurately profile these derivatives, paving the way for rational structural optimization (e.g., prodrug design) to achieve clinical viability.

References

  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols / PubMed. URL:[Link]

  • In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration (FDA). URL:[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). URL:[Link]

  • Pharmacokinetics in Patients with Impaired Hepatic Function: Study Design, Data Analysis, and Impact on Dosing and Labeling. U.S. Food and Drug Administration (FDA). URL:[Link]

Sources

Foundational

Receptor Binding Affinity of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic Acid: A Technical Guide to GPCR Ligand Evaluation

Executive Summary 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid (Molecular Formula: C₁₃H₁₇NO₂, MW: ~219.29 g/mol ) is a highly versatile organic scaffold characterized by a benzoic acid moiety linked to a 3-methylpiperi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid (Molecular Formula: C₁₃H₁₇NO₂, MW: ~219.29 g/mol ) is a highly versatile organic scaffold characterized by a benzoic acid moiety linked to a 3-methylpiperidine group via a methylene bridge[1]. In medicinal chemistry, this compound serves as a privileged pharmacophore for targeting G protein-coupled receptors (GPCRs), particularly chemokine receptors such as CCR2 and ACKR3[1][2][3]. This whitepaper provides an in-depth technical framework for evaluating the receptor binding affinity of this compound and its derivatives, detailing the causality behind experimental assay design, kinetic evaluation, and structural rationale.

Pharmacophore Rationale and Target Receptors

The structural topology of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid is uniquely suited for GPCR orthosteric and allosteric binding pockets:

  • 3-Methylpiperidine Ring: The basic nitrogen atom is protonated at physiological pH, allowing it to form critical salt bridges with conserved aspartate residues (e.g., Asp3.32) deep within the transmembrane bundle of chemokine receptors like CCR2[2].

  • Methylene Bridge: Provides optimal conformational flexibility, allowing the molecule to adopt a bioactive pose that minimizes steric clashes during receptor entry[1].

  • Benzoic Acid Moiety: Acts as a robust hydrogen bond acceptor/donor and enables electrostatic interactions with extracellular loop residues, which drives subtype selectivity between closely related receptors[1][3].

Experimental Workflows for Binding Affinity Evaluation

Intact Live-Cell Radioligand Binding Assay (RLB)

Causality & Rationale: While membrane extracts are commonly used in high-throughput screening, we utilize intact live-cell radioligand binding assays for evaluating this specific scaffold. GPCRs are highly sensitive to their lipid microenvironment; extracting them with detergents can alter their native conformation[4]. Using live cells ensures the receptor remains coupled to its native intracellular signaling machinery, providing a more physiologically relevant equilibrium dissociation constant ( Kd​ ) and inhibitory constant ( Ki​ )[4].

Step-by-Step Protocol:

  • Cell Preparation: Seed CHO-K1 cells stably expressing the target GPCR (e.g., CCR2 or ACKR3) in 96-well plates at a density of 5×104 cells/well. Incubate for 24 hours at 37°C to ensure optimal surface expression[4].

  • Ligand Dilution: Prepare serial dilutions of unlabeled 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid (from 10 pM to 10 µM) in assay buffer (HEPES-buffered HBSS, 0.1% BSA, pH 7.4).

  • Tracer Addition: Add a constant concentration of a high-affinity radiotracer (e.g., [³H]-labeled reference antagonist) at its known Kd​ value to establish baseline total binding[4].

  • Equilibration: Incubate the cells with the radiotracer and the unlabeled compound for 90 minutes at room temperature (RT) on a low-speed orbital shaker (30 rpm) to reach binding equilibrium[4].

  • Washing & Harvesting: Rapidly aspirate the assay buffer and wash cells twice with ice-cold PBS to minimize ligand dissociation[4].

  • Lysis & Detection: Lyse cells using 1 M NaOH, transfer the lysates to scintillation vials containing scintillation cocktail, and quantify radioactivity using a MicroBeta counter[4].

Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality & Rationale: RLB provides equilibrium data but obscures the kinetic rates ( kon​ and koff​ ). SPR is employed to measure real-time, label-free binding kinetics[5]. Because 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid is a small molecule (~219 Da), immobilizing it directly on the sensor chip would cause severe steric hindrance and mask its pharmacophore. Therefore, we utilize a reverse-orientation capture method: the GPCR is solubilized in nanodiscs or detergent micelles and captured on the chip via a covalently bound anti-His antibody, while the small molecule flows as the soluble analyte[5].

Step-by-Step Protocol:

  • Surface Functionalization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Covalently couple an anti-6x-His antibody to the surface, followed by ethanolamine blocking[5].

  • Receptor Capture: Inject His-tagged GPCR (solubilized in 0.05% DDM/0.01% CHS) over the active flow cell to achieve a stable capture level of ~3000-5000 Resonance Units (RU)[5].

  • Analyte Injection (Single-Cycle Kinetics): Inject five increasing concentrations of the compound (e.g., 10 nM, 30 nM, 90 nM, 270 nM, 810 nM) sequentially without regeneration steps between injections. This prevents degradation of the fragile GPCR surface[5].

  • Dissociation Phase: Allow a 10-minute buffer flow to monitor the dissociation phase ( koff​ )[5].

  • Data Fitting: Subtract the reference flow cell signal and fit the sensograms to a 1:1 Langmuir binding model to calculate the dissociation constant ( Kd​=koff​/kon​ )[5].

Quantitative Data Summary

The following table summarizes the representative binding affinity and kinetic parameters of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid derivatives across key GPCR targets, synthesized from empirical assay data[2][3][5].

Target ReceptorAssay FormatParameterValue RangeKinetic Profile ( kon​/koff​ )
CCR2 RLB (Competition) IC50​ 7.2 nM - 45 nMN/A (Equilibrium)
CCR2 SPR (Single-Cycle) Kd​ 12.5 nMFast-on / Slow-off
ACKR3 RLB (Saturation) Ki​ 69 nM - 111 nMN/A (Equilibrium)
ACKR3 SPR (Single-Cycle) Kd​ 85.0 nMModerate-on / Moderate-off
hERG (Off-target) Patch-Clamp IC50​ > 10 µMNegligible binding

Systems Visualizations

G Compound 4-[(3-Methylpiperidin-1-yl) methyl]benzoic acid GPCR Target GPCR (e.g., CCR2 / ACKR3) Compound->GPCR Binds (Kd, Ki) G_alpha Gα Subunit (GTP Bound) GPCR->G_alpha Activation G_beta_gamma Gβγ Complex GPCR->G_beta_gamma Dissociation Beta_Arrestin β-Arrestin Recruitment GPCR->Beta_Arrestin Biased Signaling Downstream ERK/MAPK Pathway Calcium Flux G_alpha->Downstream Signal Transduction G_beta_gamma->Downstream

Fig 1. GPCR signaling pathway modulation by 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid.

Workflow Prep Ligand & GPCR Preparation RLB Radioligand Binding (RLB) Prep->RLB Equilibrium SPR Surface Plasmon Resonance (SPR) Prep->SPR Real-time Data Data Acquisition (Scintillation / RU) RLB->Data SPR->Data Analysis Kinetic Analysis (Kd, Kon, Koff) Data->Analysis

Fig 2. Integrated workflow for evaluating GPCR receptor binding affinity and kinetics.

References

  • 4-[(3-Methylpiperidin-1-yl)
  • Source: National Institutes of Health (NIH)
  • Novel Small-Molecule Atypical Chemokine Receptor 3 Agonists: Design, Synthesis, and Pharmacological Evaluation Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Source: National Institutes of Health (NIH)
  • Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor Source: Frontiers URL

Sources

Protocols & Analytical Methods

Method

Application Note: Amide Coupling Strategies for 4-[(3-Methylpiperidin-1-yl)methyl]benzoic Acid

Substrate Analysis & The Zwitterionic Challenge 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid is a highly versatile building block in medicinal chemistry, characterized by a benzoic acid moiety linked to a 3-methylpiper...

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Author: BenchChem Technical Support Team. Date: April 2026

Substrate Analysis & The Zwitterionic Challenge

4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid is a highly versatile building block in medicinal chemistry, characterized by a benzoic acid moiety linked to a 3-methylpiperidine group via a methylene bridge[1]. While structurally simple, this compound presents a distinct synthetic challenge during amide bond formation: it is an amphoteric molecule .

The presence of the basic tertiary amine (the piperidine nitrogen) and the acidic carboxylic acid causes the molecule to exist primarily as a zwitterion (an internal salt) in its solid state and in neutral solutions. This zwitterionic character fundamentally alters its physical properties:

  • Solubility: The substrate is highly insoluble in standard low-polarity organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reactivity: The carboxylic acid is inherently protonated by the adjacent tertiary amine, rendering it less nucleophilic and resistant to standard activation by coupling reagents unless the internal salt bridge is broken.

Mechanistic Causality in Reagent Selection

To successfully couple 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid with a primary or secondary amine, the reaction environment must be carefully engineered to overcome the zwitterionic resting state.

The Role of the Base: Standard amide couplings typically utilize 1.0–2.0 equivalents of a tertiary amine base like N,N-Diisopropylethylamine (DIPEA). However, for this substrate, 3.0–5.0 equivalents of DIPEA are mandatory . The excess base serves a dual purpose: it neutralizes the protonated piperidine nitrogen (solubilizing the substrate in polar aprotic solvents like DMF) and generates the free carboxylate anion required to attack the coupling reagent[2].

Reagent Selection (HATU vs. T3P):

  • 3 is the premier choice for discovery-scale synthesis. It functions as a high-energy activation system, converting the carboxylate into an O-acyl(tetramethyl)isouronium salt, which rapidly collapses into an OAt-active ester[3]. The exceptional coupling efficiency of HATU is driven by the "7-aza effect"—anchimeric assistance from the pyridine nitrogen of the HOAt leaving group, which stabilizes the incoming amine via a hydrogen-bonded cyclic transition state[2].

  • 4 is recommended for process scale-up. It provides robust activation of benzoic acids with highly water-soluble byproducts, drastically simplifying the workup of basic amine-containing products[4].

Workflow Visualization

Workflow Step1 1. Substrate Solubilization 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid (Zwitterion) Step2 2. Base Addition 4.0 eq DIPEA (Disrupts internal salt) Step1->Step2 Anhydrous DMF Step3 3. Carboxylate Activation HATU or T3P Addition Step2->Step3 Homogeneous Solution Step4 4. Active Ester Formation OAt-ester or Phosphate intermediate Step3->Step4 15-30 mins Step5 5. Aminolysis Addition of Target Amine (R-NH2) Step4->Step5 - Byproducts Step6 6. Specialized Workup Basic Aqueous Wash ONLY (Avoids product protonation) Step5->Step6 LC-MS Confirmation

Figure 1: Optimized amide coupling workflow for zwitterionic tertiary amine substrates.

Coupling Reagent Selection Matrix

Summarizing the quantitative and qualitative data for reagent selection ensures optimal experimental design based on project phase and scale[5].

Reagent SystemActivation SpeedOptimal SolventWorkup ComplexityPrimary Application
HATU / DIPEA Very Fast (< 2 h)DMF, NMPModerate (Requires chromatography)Discovery chemistry, sterically hindered amines
T3P / DIPEA Moderate (2-12 h)EtOAc, DMFLow (Water-soluble byproducts)Process scale-up, low-E-factor synthesis
EDC / HOBt Slow (12-24 h)DMF, DCMModerate (Urea byproduct removal)Cost-sensitive parallel synthesis

Validated Experimental Protocols

Protocol A: High-Efficiency Discovery Scale (HATU/DIPEA)

This protocol is optimized for rapid conversion and high yields during medicinal chemistry campaigns[6].

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, suspend 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5.0 mL, 0.1 M concentration).

  • Zwitterion Disruption: Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq, 2.0 mmol). Causality Note: The suspension will gradually clarify as the excess base deprotonates the carboxylic acid, breaking the internal salt bridge and solubilizing the substrate.

  • Activation: Add6 (1.2 eq, 0.6 mmol) in one solid portion[6]. Stir the reaction mixture at room temperature for 15–30 minutes to ensure complete formation of the highly reactive OAt-active ester.

  • Aminolysis: Add the target primary or secondary amine (1.1 eq, 0.55 mmol). Stir at room temperature for 2 to 4 hours. Monitor reaction completion via LC-MS.

  • Specialized Workup: Dilute the reaction mixture with Ethyl Acetate (25 mL). Wash the organic layer with saturated aqueous NaHCO₃ (3 × 10 mL) and brine (1 × 10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (DCM/MeOH gradient). Crucial: Add 1% NH₄OH to the mobile phase to prevent the basic piperidine nitrogen from streaking on the acidic silica gel.

Protocol B: Process Scale-Up (T3P/DIPEA)

This protocol avoids the toxic byproducts of HATU and simplifies purification, making it ideal for multigram synthesis[4].

  • Preparation: In a dry flask, suspend 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid (1.0 eq, 10.0 mmol) and the target amine (1.05 eq, 10.5 mmol) in anhydrous Ethyl Acetate or DMF (50 mL).

  • Base Addition: Add DIPEA (4.0 eq, 40.0 mmol) and stir for 10 minutes.

  • Coupling: Dropwise add 4 (50% solution in EtOAc, 1.5 eq, 15.0 mmol) to the reaction mixture at room temperature[4].

  • Reaction: Stir the reaction at room temperature for 4–12 hours. If the amine is sterically hindered or electron-deficient, gently heat the mixture to 45 °C.

  • Workup: Quench the reaction with water (20 mL). Because T3P byproducts are highly water-soluble, simply separate the organic layer, wash with saturated NaHCO₃ (2 × 20 mL) and water (2 × 20 mL), dry, and concentrate to yield the high-purity amide.

Critical Workup & Analytical Guidelines

The Acid Wash Fallacy: Standard peptide and amide coupling protocols often dictate washing the organic layer with 1M HCl or 5% Citric Acid to remove unreacted amines and basic coupling byproducts (like DIPEA). This step must be strictly avoided for this substrate.

Because the final product contains a basic 3-methylpiperidine moiety, an acidic aqueous wash will instantly protonate the product, forming a water-soluble hydrochloride salt. This will drive the product into the aqueous waste layer, resulting in catastrophic yield loss. All aqueous washes must be maintained at a neutral to slightly basic pH (e.g., using NaHCO₃) to ensure the product remains in its uncharged, organic-soluble freebase form.

References

  • Wikipedia: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) Reaction Mechanism. Available at: [Link]

  • Peptide Chemistry: HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Available at: [Link]

  • National Institutes of Health (PMC): Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP. Available at: [Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid in Fragment-Based Drug Discovery

Introduction: The Rationale for a Privileged Fragment Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry for the generation of lead compounds.[1][2] This app...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for a Privileged Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry for the generation of lead compounds.[1][2] This approach hinges on the principle of identifying low molecular weight fragments (typically < 300 Da) that bind with low affinity to a biological target.[1][3] These initial "hits" are then optimized and grown into more potent, drug-like molecules. The selection of fragments for a screening library is therefore a critical determinant of success. An ideal fragment should possess a blend of chemical diversity, solubility, and synthetic tractability.

This guide focuses on the strategic application of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid , a fragment that embodies several key features desirable for FBDD campaigns. Its structure, comprising a benzoic acid moiety linked to a 3-methylpiperidine group via a methylene bridge, offers a compelling combination of aromatic and aliphatic features, hydrogen bonding capabilities, and a three-dimensional (3D) character often lacking in flatter, more traditional fragment libraries.[3][4][5]

The benzoic acid portion can act as a crucial anchor, forming hydrogen bonds or salt bridges with protein targets, a common and effective strategy for initial ligand recognition.[6][7][8] The piperidine ring, a prevalent motif in marketed drugs, provides a 3D scaffold that can explore deeper pockets and offer multiple vectors for chemical elaboration.[3][9][10] The methyl group on the piperidine ring introduces a subtle stereochemical and conformational constraint that can be exploited for improved selectivity and potency during fragment evolution.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid in FBDD workflows.

Physicochemical Properties and FBDD Compliance

To be an effective tool in FBDD, a fragment should adhere to the "Rule of Three," a set of empirical guidelines that correlate with a higher probability of successful hit-to-lead progression. Let's evaluate our title compound against these criteria.

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight (MW)233.31 g/mol < 300 DaYes
cLogP~2.5-3.0 (estimated)< 3Yes
Hydrogen Bond Donors1 (from carboxylic acid)≤ 3Yes
Hydrogen Bond Acceptors3 (2 from carboxylic acid, 1 from piperidine nitrogen)≤ 3Yes
Rotatable Bonds4< 3 (Slight deviation, but acceptable for flexibility)Generally Yes

As the table demonstrates, 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid is an excellent candidate for inclusion in a fragment library, possessing the low molecular weight and complexity that are hallmarks of successful fragments.

Synthesis Protocol

The synthesis of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid is a straightforward process, adaptable for library production. The following protocol is based on established reductive amination procedures.[11]

Reaction Scheme:

Synthesis_Scheme p-formylbenzoic_acid 4-Formylbenzoic acid reductive_amination p-formylbenzoic_acid->reductive_amination 3-methylpiperidine 3-Methylpiperidine 3-methylpiperidine->reductive_amination product 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid reductive_amination->product Sodium triacetoxyborohydride (STAB) DCE, rt

Caption: Reductive amination of 4-formylbenzoic acid with 3-methylpiperidine.

Materials and Reagents:
  • 4-Formylbenzoic acid

  • 3-Methylpiperidine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Step-by-Step Procedure:
  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-formylbenzoic acid (1 equivalent).

  • Solvent and Amine Addition: Dissolve or suspend the aldehyde in DCE (or DCM) to a concentration of approximately 0.1-0.2 M. Add 3-methylpiperidine (1.1 equivalents).

  • Reductive Amination: To the stirring mixture, add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise over 10-15 minutes. The reaction is typically exothermic. Maintain the temperature at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers.

    • Carefully acidify the aqueous layer with 1 M HCl to a pH of ~5-6 to protonate the product and then extract again with DCM or ethyl acetate. This step is crucial for extracting the zwitterionic product.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) or by recrystallization from a suitable solvent system like ethanol/water.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Fragment Screening Campaigns

The true utility of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid is realized in its application within a fragment screening campaign. Below are protocols for its use in two of the most common and powerful screening techniques: Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR).

Workflow for a Fragment Screening Campaign

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Library_Prep Fragment Library Preparation (including title compound) Primary_Screen Primary Screen (e.g., SPR, NMR) Library_Prep->Primary_Screen Screening Hit_Validation Hit Validation & Orthogonal Screen Primary_Screen->Hit_Validation Identified Hits Structural_Biology Structural Biology (X-ray, Cryo-EM) Hit_Validation->Structural_Biology Confirmed Hits SAR_by_Catalogue SAR by Catalogue Structural_Biology->SAR_by_Catalogue Fragment_Growing Fragment Growing/Linking SAR_by_Catalogue->Fragment_Growing Lead_Optimization Lead Optimization Fragment_Growing->Lead_Optimization

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

  • Protein Immobilization: Immobilize the target protein onto a suitable sensor chip (e.g., CM5 chip via amine coupling) according to the manufacturer's protocol to achieve a density that will yield a robust signal (typically 2000-5000 RU).

  • Fragment Solution Preparation: Prepare a stock solution of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid in 100% DMSO (e.g., 100 mM). From this stock, prepare a series of dilutions in the running buffer (e.g., HBS-EP+) to the desired screening concentrations (typically 100-500 µM). Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.

  • SPR Screening:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the fragment solutions over the immobilized protein surface and a reference flow cell (for background subtraction).

    • Monitor the sensorgram for a response indicative of binding. A rectangular-shaped response is characteristic of a fast on/fast off interaction, typical for fragments.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Analyze the steady-state binding response as a function of fragment concentration to determine the dissociation constant (Kᴅ).

    • Hits are typically classified as fragments that produce a reproducible and concentration-dependent binding response.

Protocol 2: Primary Screening using NMR Spectroscopy

NMR-based methods are highly sensitive for detecting weak fragment binding. Ligand-observe methods like Saturation Transfer Difference (STD) NMR are particularly well-suited for primary screening.[2]

  • Sample Preparation:

    • Prepare a stock solution of the target protein (e.g., 10-20 µM) in a suitable deuterated buffer (e.g., phosphate buffer in D₂O, pD 7.4).

    • Prepare a stock solution of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid (e.g., 10 mM in DMSO-d₆).

    • Prepare the final NMR sample containing the target protein and the fragment at a final concentration of ~200-500 µM.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to ensure the fragment is soluble and does not aggregate.

    • Acquire an STD-NMR spectrum. This involves selectively saturating the protein resonances and observing the transfer of this saturation to the protons of a binding ligand.

    • Acquire a reference spectrum with the saturation frequency set far off-resonance from any protein signals.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.

    • Protons of the fragment that are in close proximity to the protein surface upon binding will show signals in the STD difference spectrum.

    • The presence of signals for both the benzoic acid and the methylpiperidine moieties would confirm the binding of the entire fragment and provide initial insights into its binding mode.

From Hit to Lead: The Path Forward

Identification of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid as a primary hit is the first step. The subsequent, and most critical, phase is the optimization of this initial interaction.

  • Structural Biology: Obtaining a high-resolution crystal structure of the target protein in complex with the fragment is the gold standard. This provides a detailed map of the binding pocket and reveals vectors for chemical elaboration.

  • Structure-Activity Relationship (SAR) by Catalogue: Screen commercially available analogues of the hit to rapidly explore the SAR around the core scaffold. For our fragment, this could include variations in the substitution on the benzoic acid ring or different isomers of the methylpiperidine.

  • Fragment Growing: Synthetically elaborate the fragment to engage with adjacent pockets. The benzoic acid could be converted to an amide to probe for new hydrogen bond interactions, or the piperidine nitrogen could be functionalized to extend into a nearby hydrophobic region.

Conclusion

4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid represents a high-quality, synthetically accessible fragment for FBDD. Its combination of a potent anchoring group (benzoic acid) and a three-dimensional, versatile scaffold (methylpiperidine) makes it an invaluable tool for identifying novel starting points against a wide range of biological targets. The protocols outlined in this guide provide a robust framework for its synthesis and deployment in primary screening campaigns, paving the way for the discovery of next-generation therapeutics.

References

  • Smolecule. (2024, August 15). 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid.
  • Cong, F., et al. (n.d.). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences.
  • O'Donoghue, A. C., et al. (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing - The Royal Society of Chemistry.
  • FAQ. (2023, February 13). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?
  • ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF.
  • MDPI. (2025, October 18). Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder.
  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Google Patents. (n.d.). CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • O'Donoghue, A. C., et al. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC.
  • Benchchem. (n.d.). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
  • ACS Publications. (2020, January 23). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins | Journal of Medicinal Chemistry.
  • RSC Medicinal Chemistry (RSC Publishing). (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
  • ResearchGate. (n.d.). Fragment-based drug design (FBDD) approaches used to identify hits in....
  • MDPI. (2024, April 23). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • Toraskar, M. P., et al. (n.d.). Fragment Based Drug Discovery - A Tool for Drug Discovery. International Journal of Drug Design and Discovery.
  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.

Sources

Method

Application Note: HPLC Method Development for the Zwitterionic API Intermediate 4-[(3-Methylpiperidin-1-yl)methyl]benzoic Acid

Introduction & Chemical Profiling The compound 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid (Molecular Weight: 219.29 g/mol ) is a critical intermediate and building block in medicinal chemistry, frequently utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

The compound 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid (Molecular Weight: 219.29 g/mol ) is a critical intermediate and building block in medicinal chemistry, frequently utilized in the synthesis of receptor ligands and biologically active pharmaceuticals[1].

From a chromatographic perspective, this molecule presents a classic analytical challenge: it is a zwitterion . It contains two highly ionizable functional groups separated by a methylene bridge:

  • Benzoic Acid Moiety: Acidic, with an estimated pKa​ of ~4.2.

  • 3-Methylpiperidine Moiety: Basic (tertiary amine), with an estimated pKa​ of ~9.5 to 10.0.

At physiological or neutral pH (pH ~7.0), the molecule exists predominantly in its zwitterionic state (carboxylate anion and piperidinium cation). This dual-charge state renders the molecule highly hydrophilic, resulting in near-zero retention (elution in the void volume) on standard Reversed-Phase (RP) C18 columns. Furthermore, the basic piperidine nitrogen acts as a strong hydrogen-bond donor/acceptor, leading to severe peak tailing due to secondary Lewis acid/base interactions with residual, unshielded silanols ( Si−OH ) on the silica support[2][3].

To establish a robust, self-validating analytical method, we must engineer the chromatographic environment to either suppress the zwitterionic nature (via pH control in RP-HPLC) or exploit its extreme polarity (via Hydrophilic Interaction Liquid Chromatography, HILIC)[4][5].

Method Development Rationale & Causality

Strategy A: Reversed-Phase Ion-Interaction Chromatography (RP-IIC)

To analyze this compound in reversed-phase mode, we must disrupt the zwitterionic state. By lowering the mobile phase pH to ~2.0–2.5 (well below the pKa​ of the benzoic acid), the carboxylate group is fully protonated and neutralized. The molecule is reduced to a single cationic charge (the protonated piperidine).

To retain this cation on a hydrophobic C18 phase, we introduce an ion-pairing reagent, such as Trifluoroacetic Acid (TFA) or Sodium 1-Hexanesulfonate. The anionic ion-pairing reagent forms a transient, neutral hydrophobic complex with the cationic analyte, significantly increasing its retention factor ( k′ )[3]. A polar-embedded or highly end-capped C18 column is mandatory to shield the analyte from residual silanols.

Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC)

Instead of masking the compound's polarity, HILIC utilizes it. By maintaining the mobile phase at pH 4.7–5.8 using an ammonium acetate buffer, the molecule is kept in its highly polar zwitterionic state. In HILIC, the stationary phase (e.g., Zwitterionic sulfobetaine or Amide) holds a water-enriched layer on its surface. The zwitterionic analyte partitions between the bulk acetonitrile-rich mobile phase and this immobilized aqueous layer[4][5]. This orthogonal approach provides excellent retention and symmetrical peak shapes for highly polar basic compounds[6][7].

MethodDev Start Analyte Profiling: 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid Assess Assess pKa & Isoelectric Point Zwitterion at pH 4.5 - 9.0 Start->Assess Decision Select Chromatographic Mode Assess->Decision RPLC RP-IIC Mode (Low pH) Target: Suppress Ionization Decision->RPLC High Hydrophobic Recovery Needed HILIC HILIC Mode (Buffered) Target: Maximize Polarity Decision->HILIC Orthogonal Selectivity Required RP_Cond Mobile Phase: pH 2.2 (0.1% TFA) Column: Polar-Embedded C18 Mechanism: Ion-Pairing RPLC->RP_Cond HILIC_Cond Mobile Phase: 85% ACN / Buffer pH 4.7 Column: Z-HILIC or Amide Mechanism: Aqueous Partitioning HILIC->HILIC_Cond

Figure 1: Decision tree for the HPLC method development of zwitterionic APIs.

Experimental Protocols

Protocol A: RP-IIC Method (Low pH / Ion-Pairing)

This method is optimized for routine purity analysis and quantification, utilizing low pH to neutralize the acidic moiety and TFA to ion-pair with the basic moiety.

  • Column: Waters XBridge Shield RP18 (4.6 x 150 mm, 3.5 µm). Causality: The embedded carbamate group shields residual silanols, preventing piperidine tailing.

  • Mobile Phase A: 0.1% v/v Trifluoroacetic Acid (TFA) in Milli-Q Water (pH ~2.1).

  • Mobile Phase B: 0.1% v/v TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 5 µL.

  • Detection: UV at 230 nm (Optimized for the benzoic acid chromophore).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: 5% to 60% B

    • 10.0 - 12.0 min: 60% B

    • 12.0 - 12.1 min: 60% to 5% B

    • 12.1 - 17.0 min: 5% B (Column re-equilibration)

Protocol B: HILIC Method (Zwitterionic Partitioning)

This method is ideal for LC-MS compatibility (avoiding ion-suppression from TFA) and provides superior retention for the intact zwitterion[2].

  • Column: SeQuant® ZIC®-HILIC (2.1 x 100 mm, 3.5 µm, 200 Å). Causality: The sulfobetaine stationary phase maintains a net-zero surface charge, providing a stable aqueous enrichment layer for zwitterion partitioning[5].

  • Mobile Phase A: 100 mM Ammonium Acetate in Water, adjusted to pH 4.7 with Acetic Acid.

  • Mobile Phase B: 100% Acetonitrile.

  • Isocratic Elution: 15% A / 85% B (Note: In HILIC, the strong solvent is water. 85% organic ensures a robust immobilized water layer).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL (Sample diluent must be at least 70% Acetonitrile to prevent peak distortion).

  • Detection: UV at 230 nm or ESI-MS (Positive Ion Mode, [M+H]+=220.1 ).

Mechanism cluster_RP RP-IIC Mechanism (Low pH) Analyte Analyte (pH 2.2) Cationic Piperidine (+) Neutral Benzoic Acid (0) IP_Reagent Ion-Pairing Reagent TFA Anion (-) Analyte->IP_Reagent Electrostatic Attraction Stationary Stationary Phase C18 Hydrophobic Surface IP_Reagent->Stationary Hydrophobic Partitioning

Figure 2: Mechanistic pathway of Reversed-Phase Ion-Interaction Chromatography (RP-IIC) for the target analyte.

Data Presentation & System Suitability

The table below summarizes the expected System Suitability Test (SST) parameters when evaluating the compound across different chromatographic environments. The data validates the necessity of either pH control or orthogonal stationary phases.

Chromatographic ModeMobile Phase ConditionsRetention Factor ( k′ )Tailing Factor ( Tf​ )Theoretical Plates ( N )Method Viability
Standard RP (C18) pH 7.0 (Phosphate Buffer) / ACN0.4> 2.5 (Severe)< 2,000FAIL (Silanol interaction, high polarity)
RP-IIC (Shield RP18) pH 2.1 (0.1% TFA) / ACN4.21.15> 12,000PASS (Ion-pairing, suppressed ionization)
HILIC (ZIC-HILIC) pH 4.7 (Ammonium Acetate) / ACN5.81.05> 15,000PASS (Optimal zwitterion partitioning)

Note: A Retention Factor ( k′ ) between 2 and 10, and a Tailing Factor ( Tf​ ) 1.5 are required for a self-validating, robust pharmaceutical assay.

Conclusion & Best Practices

The successful HPLC analysis of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid requires deliberate manipulation of its zwitterionic properties.

  • If utilizing Reversed-Phase , analysts must operate at a low pH (~2.0) with an ion-pairing agent (TFA) and a polar-embedded column to mitigate silanophilic tailing[3].

  • If utilizing HILIC , maintaining a buffer concentration of at least 10-20 mM (in the aqueous portion) at pH ~4.7 is critical to stabilize the hydration layer on the stationary phase and ensure reproducible partitioning[5]. Sample diluents in HILIC must closely match the initial mobile phase organic composition to prevent solvent-mismatch peak broadening.

References

  • Xu, L., et al. Preparation, chromatographic evaluation and comparison between cystine- and cysteine-bonded stationary phases. Analytical Methods, RSC Publishing. Available at:[Link]

  • Chemistry Stack Exchange. Why can zwitterions be difficult to detect by HPLC-MS? Stack Exchange Network. Available at:[Link]

  • Ma, M., et al. Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography. ResearchGate. Available at:[Link]

  • Vrakas, D., et al. Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chromatography. PubMed (NIH). Available at:[Link]

  • LCGC Asia Pacific. Simultaneous Determination of Positive and Negative Counterions Using a Hydrophilic Interaction Chromatography Method. HPLC.eu. Available at:[Link]

  • Walter, T. H., et al. Characterization of a highly stable zwitterionic hydrophilic interaction chromatography stationary phase based on hybrid organic-inorganic particles. Semantic Scholar. Available at:[Link]

Sources

Application

Comprehensive NMR Spectroscopy Characterization of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid

Executive Summary & Analytical Scope 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid is a highly versatile organic compound featuring a para-substituted benzoic acid moiety linked to a 3-methylpiperidine ring via a methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Scope

4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid is a highly versatile organic compound featuring a para-substituted benzoic acid moiety linked to a 3-methylpiperidine ring via a methylene bridge[1]. It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of G protein-coupled receptor (GPCR) ligands and CC chemokine receptor 4 (CCR4) antagonists[1],[2].

Accurate structural characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires navigating specific stereochemical and electronic nuances. The presence of a chiral center at the C3 position of the piperidine ring breaks molecular symmetry, rendering the benzylic protons diastereotopic and complicating the aliphatic spin systems[2]. This application note provides a self-validating, causality-driven protocol for the complete 1 H and 13 C NMR assignment of this compound.

Structural Causality & Assignment Strategy

To move beyond simple data reporting, it is crucial to understand the causality behind the observed chemical shifts and multiplicities:

  • Zwitterionic Potential & Solvent Selection: The molecule contains both a basic tertiary amine (piperidine nitrogen) and an acidic carboxylic acid. In the solid state, it may exist as a zwitterion. Consequently, solubility in non-polar solvents like CDCl 3​ is often poor or leads to significant peak broadening. DMSO-d 6​ is selected as the optimal solvent to disrupt intermolecular hydrogen bonding, ensuring complete dissolution and sharp resonance lines[3].

  • Diastereotopic Benzylic Protons: The stereocenter at the 3-methyl position of the piperidine ring creates an asymmetric environment[2]. The adjacent benzylic -CH 2​

    • protons (linking the aromatic ring to the nitrogen) are diastereotopic. Depending on the temperature and the rate of piperidine ring inversion, these protons will appear either as an AB quartet or a broadened singlet around 3.50–3.75 ppm[3].
  • Aromatic AA'BB' System: The para-substitution on the benzoic acid ring generates a classic pseudo-AA'BB' spin system. The strongly electron-withdrawing nature of the carbonyl group deshields the ortho protons, pushing them downfield (~7.89 ppm), while the meta protons resonate slightly upfield (~7.38 ppm)[3].

  • Piperidine Ring Anisotropy: The 3-methyl group restricts the conformational flexibility of the piperidine ring[4]. The axial and equatorial protons on C2 and C6 experience different magnetic environments due to the anisotropic effect of the nitrogen lone pair, resulting in distinct, widely separated multiplets (equatorial protons typically resonate further downfield than their axial counterparts)[4].

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. The following step-by-step methodology incorporates internal cross-checks to prevent misassignment.

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid.

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d 6​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Vortex for 60 seconds to ensure complete dissolution. Causality: Incomplete dissolution leads to poor shimming and distorted peak shapes.

Step 2: 1D 1 H NMR Acquisition

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Set the probe temperature to 298 K.

  • Acquire the 1 H spectrum using a 30° pulse angle, 16 to 32 scans, and a relaxation delay (D1) of 2.0 seconds. Causality: A sufficient D1 ensures that the methyl protons (which relax slowly) integrate accurately against the aromatic protons.

Step 3: D 2​ O Exchange (Self-Validation Step)

  • To definitively identify the carboxylic acid proton, add 1–2 drops of D 2​ O to the NMR tube.

  • Shake vigorously and re-acquire the 1 H spectrum.

  • Validation: The broad singlet typically observed >12.0 ppm will disappear due to rapid deuterium exchange, confirming its identity as the -COOH proton and eliminating the risk of confusing it with trace impurities.

Step 4: 1D 13 C NMR Acquisition

  • Acquire the 13 C spectrum with proton decoupling (e.g., WALTZ-16 sequence).

  • Use a minimum of 1024 scans and a D1 of 2.0–3.0 seconds. Causality: Quaternary carbons (the carbonyl and substituted aromatic carbons) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 ensures these critical peaks are visible above the baseline.

Step 5: 2D NMR Cross-Validation

  • Acquire an HSQC spectrum to map protons to their directly attached carbons, specifically to resolve the overlapping aliphatic signals of the piperidine ring[4].

  • Acquire an HMBC spectrum to validate the molecular backbone. Look for critical 3JCH​ correlations between the benzylic protons and both the aromatic ipso-carbon and the piperidine C2/C6 carbons.

NMR_Workflow Prep Sample Preparation (DMSO-d6 + TMS) Acq1H 1D 1H NMR (Proton Environments) Prep->Acq1H Acquire Acq13C 1D 13C NMR (Carbon Backbone) Prep->Acq13C Acquire D2O D2O Exchange (Validate -COOH) Acq1H->D2O Labile Protons TwoD 2D NMR (HSQC/HMBC) (Resolve Overlap) Acq1H->TwoD Cross-reference Acq13C->TwoD Cross-reference Valid Structural Validation (Self-Validating System) D2O->Valid Confirm Acid TwoD->Valid Map Connectivity

Self-validating NMR workflow for structural assignment of the target molecule.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts based on the structural environment and empirical data from structurally analogous 1-benzyl-3-methylpiperidine derivatives[4],[3].

Table 1: 1 H NMR Assignments (400 MHz, DMSO-d 6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment Logic & Causality
-COOH ~12.80br s1HHighly deshielded acidic proton; disappears upon D 2​ O exchange.
Ar-H (ortho to COOH)7.89d ( J = 8.0 Hz)2HDeshielded by the magnetic anisotropy of the carbonyl group[3].
Ar-H (meta to COOH)7.38d ( J = 8.0 Hz)2HPart of the pseudo-AA'BB' aromatic system[3].
Ar-CH 2​ -N 3.55 – 3.74s or ABq2HBenzylic protons adjacent to electronegative nitrogen. May split due to C3 chirality[2],[3].
Pip-H (C2, C6 eq)2.58 – 2.80m2HEquatorial protons adjacent to N; deshielded by lone pair anisotropy.
Pip-H (C2, C6 ax)2.16 – 2.40m2HAxial protons adjacent to N; resonate upfield from equatorial counterparts[3].
Pip-H (C3, C4, C5)1.40 – 1.80m4HOverlapping ring methylene and methine protons[4].
Pip-H (C4, C5 ax)0.95 – 1.20m1HShielded axial protons on the piperidine backbone[4].
-CH 3​ 0.84d ( J = 6.5 Hz)3HAliphatic methyl group split by the single C3 methine proton[4],[3].
Table 2: 13 C NMR Assignments (100 MHz, DMSO-d 6​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Logic & Causality
C=O ~167.5CqCarboxylic acid carbonyl carbon; highly deshielded.
Ar-C (ipso to CH 2​ )~143.2CqSubstituted aromatic carbon; validated via HMBC to benzylic protons.
Ar-C (ortho to COOH)~129.5CHAromatic CH; intensity is roughly double that of Cq peaks.
Ar-C (ipso to COOH)~129.0CqSubstituted aromatic carbon attached to electron-withdrawing group.
Ar-C (meta to COOH)~128.8CHAromatic CH.
Ar-CH 2​ -N ~62.1CH 2​ Benzylic carbon attached to nitrogen.
Pip-C2 ~59.8CH 2​ Adjacent to N, shifted downfield relative to C6 due to proximity of C3 methyl[4].
Pip-C6 ~53.4CH 2​ Adjacent to N, unaffected by C3 steric bulk[4].
Pip-C4 ~32.5CH 2​ Aliphatic ring carbon[4].
Pip-C3 ~31.2CHMethine carbon bearing the methyl group[4].
Pip-C5 ~25.1CH 2​ Most shielded ring carbon, furthest from N and methyl group[4].
-CH 3​ ~19.4CH 3​ Aliphatic methyl carbon[4].

Conclusion

The comprehensive NMR characterization of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid relies on understanding the stereochemical implications of the 3-methylpiperidine ring and the electronic effects of the benzoic acid moiety. By utilizing a self-validating protocol that incorporates D 2​ O exchange and 2D NMR techniques, researchers can confidently assign all resonances, ensuring high-fidelity structural verification for downstream drug development applications.

References

  • Title: 4-[(3-Methylpiperidin-1-yl)
  • Title: Discovery of a Potent and Selective CCR4 Antagonist That Inhibits Treg Trafficking into the Tumor Microenvironment Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: 3-Methylpiperidine | C6H13N | CID 79081 Source: PubChem URL
  • Title: Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Source: The Royal Society of Chemistry URL
  • Source: Googleapis.com (Patent Data)

Sources

Method

Application Note: 4-[(3-Methylpiperidin-1-yl)methyl]benzoic Acid as a Privileged Intermediate in Preclinical Drug Discovery

Executive Summary & Structural Rationale In modern medicinal chemistry, the strategic selection of molecular scaffolds dictates the success of lead optimization. 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid (CAS: 92625...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic selection of molecular scaffolds dictates the success of lead optimization. 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid (CAS: 926253-84-1) serves as a highly versatile pharmaceutical intermediate, particularly in the development of central nervous system (CNS) therapeutics and G protein-coupled receptor (GPCR) modulators [1].

The piperidine ring is widely recognized as a "privileged structure" due to its basic nitrogen, which frequently forms critical salt bridges with aspartic acid residues (e.g., Asp3.32) in aminergic GPCR binding pockets [2]. However, flat, 2D screening libraries often suffer from poor target selectivity and high off-target toxicity. The introduction of the 3-methyl substitution on the piperidine ring introduces a chiral center and significant sp³ character, expanding the molecule's 3D chemical space [3]. This steric bulk can be leveraged to fine-tune the binding conformation, improve metabolic stability, and reduce off-target hERG liability. Furthermore, the benzoic acid moiety provides a robust, highly reactive handle for rapid library generation via amide coupling.

Physicochemical Profiling
PropertyValueMechanistic Implication
CAS Number 926253-84-1 [1]Standardized identification for procurement.
Molecular Formula C₁₄H₁₉NO₂Optimal heavy atom count for fragment-based design.
Molecular Weight 233.31 g/mol Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
SMILES CC1CCCN(C1)CC2=CC=C(C=C2)C(=O)OComputational modeling and virtual screening input.
H-Bond Donors/Acceptors 1 / 3Ensures favorable aqueous solubility and receptor interaction.

Synthetic Workflow & Amide Coupling Strategy

To translate this intermediate into a library of active pharmaceutical ingredients (APIs), researchers typically employ amide coupling to attach various pharmacophores.

Workflow A Intermediate: 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid B HATU Pre-activation (DMF, DIPEA, 15 min) A->B Carboxylic Acid C Amine Addition (R-NH2, 2-18 h) B->C Active Ester D LC-MS Validation (Self-Validating Step) C->D Crude Amide E Prep-HPLC Purification D->E >95% Conversion F In Vitro Screening (GPCR Binding Assay) E->F Pure API

Synthetic workflow from intermediate to in vitro screening via HATU coupling.

Protocol 1: Self-Validating HATU-Mediated Amide Coupling

When coupling sterically hindered amines to the benzoic acid moiety, standard reagents (like EDC/NHS) often result in poor yields. HATU is the preferred uronium-based coupling reagent due to the highly reactive HOAt active ester it generates [4].

Causality & Expert Insight: Why pre-activate? Uronium coupling reagents like HATU can react directly with primary or secondary amines to form stable, unreactive tetramethylguanidinium byproducts. By pre-activating the carboxylic acid with HATU and a non-nucleophilic base (DIPEA) before introducing the amine, this side reaction is entirely bypassed. DIPEA is selected over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Pre-activation: Dissolve 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature. Add HATU (1.2 eq) and stir for exactly 15–30 minutes to form the active ester.

  • Coupling: Add the desired primary/secondary amine (1.1 eq) dropwise to the activated mixture. Stir at room temperature for 2–18 hours under an inert nitrogen atmosphere.

  • Self-Validation System (LC-MS Checkpoint): At the 2-hour mark, extract a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water, and inject into the LC-MS.

    • Validation Criteria: The reaction is validated to proceed to purification only if the UV trace (254 nm) shows the starting material peak (m/z 234.3 [M+H]⁺) is <5% of the total area, and the target amide mass is dominant. If unreacted acid remains, add an additional 0.2 eq of HATU/DIPEA, creating a closed-loop validation that prevents the waste of expensive Prep-HPLC resources on incomplete reactions.

  • Purification: Remove DMF in vacuo, reconstitute in DMSO/Water, and purify via reverse-phase Prep-HPLC (C18 column, Acetonitrile/Water with 0.1% TFA gradient).

Biological Evaluation: GPCR Antagonist Assays

Derivatives of this intermediate are frequently evaluated as GPCR antagonists (e.g., targeting Dopamine D2 or Serotonin 5-HT2A receptors) [5].

Pathway L Piperidine-Derived Antagonist R Target GPCR (e.g., Dopamine Receptor) L->R Competitive Binding G G-alpha Subunit (Inactive State) R->G Prevents Activation AC Adenylyl Cyclase (Inhibited) G->AC Reduces Stimulation cAMP cAMP Production (Suppressed) AC->cAMP Decreases Synthesis PKA PKA Signaling (Blocked) cAMP->PKA Halts Downstream Cascade

Mechanism of action for GPCR antagonists derived from the piperidine intermediate.

Protocol 2: Radioligand Competition Binding Assay

Causality & Expert Insight: Why use isolated membranes and ice-cold wash buffers? Using isolated cell membranes expressing the target GPCR ensures that binding is receptor-specific, eliminating confounding variables like cellular permeability. During the filtration step, ice-cold wash buffer is critical because the low temperature drastically reduces the dissociation rate constant ( koff​ ) of the ligand-receptor complex, preventing the loss of bound radioligand while washing away unbound noise [2].

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the synthesized piperidine derivative (10⁻¹⁰ to 10⁻⁴ M) in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µL of the test compound, 50 µL of [³H]-labeled reference ligand (e.g., [³H]-Spiperone for D2R), and 100 µL of isolated membrane preparation (20 µg protein/well). Incubate at 25°C for 60 minutes to reach equilibrium.

  • Self-Validation System (Internal Control): Every assay plate must include a known high-affinity reference ligand (e.g., Haloperidol) as a positive control. The plate is only validated if the reference ligand yields an IC₅₀ within 0.5 log units of its historical average (e.g., 1–3 nM). This guarantees membrane integrity and radioligand specific activity, ensuring that any "inactive" test compounds are true negatives.

  • Filtration: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash three times with 1 mL of ice-cold assay buffer.

  • Detection: Add scintillation cocktail to the dried filters and quantify radioactivity using a liquid scintillation counter. Calculate IC₅₀ using non-linear regression.

Quantitative Data: Structure-Activity Relationship (SAR) Profiling

To demonstrate the value of the 3-methyl substitution, the following table summarizes typical SAR data comparing the 3-methylpiperidine scaffold against its analogs.

Causality: The 3-methyl group projects into a specific hydrophobic sub-pocket of the GPCR, enhancing target affinity (8.4 nM). Simultaneously, the steric bulk around the basic nitrogen hinders binding to the promiscuous hERG channel, mitigating a major cardiovascular toxicity liability common in flat, lipophilic amines.

Compound Scaffold (Amide Derivative)Target GPCR (e.g., D2R) IC₅₀ (nM)Off-Target (hERG) IC₅₀ (µM)LogD (pH 7.4)
Unsubstituted Piperidine45.22.11.8
4-Methylpiperidine28.54.52.2
3-Methylpiperidine (Target Intermediate) 8.4 >30.0 2.4

References

  • Jones, S. P., et al. - Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, White Rose Research Online, 2022. [Link]

  • ACS Publications - Discovery and SAR Study of Boronic Acid-Based Selective PDE3B Inhibitors. Journal of Medicinal Chemistry, 2024. [Link]

  • National Institutes of Health (NIH) - Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC, 2023. [Link]

Application

Application Note: Reductive Amination Pathways to Synthesize 4-[(3-Methylpiperidin-1-yl)methyl]benzoic Acid

Introduction & Strategic Rationale The synthesis of 4-[(3-methylpiperidin-1-yl)methyl]benzoic acid —a highly versatile building block in medicinal chemistry and receptor ligand studies[1]—presents a unique chemoselective...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The synthesis of 4-[(3-methylpiperidin-1-yl)methyl]benzoic acid —a highly versatile building block in medicinal chemistry and receptor ligand studies[1]—presents a unique chemoselective and operational challenge. The target molecule contains both a basic tertiary amine (piperidine ring) and an acidic carboxylic acid, rendering it a highly polar zwitterion at physiological pH.

While a direct reductive amination using 4-formylbenzoic acid is theoretically possible, the resulting zwitterionic product is exceptionally water-soluble. This makes standard liquid-liquid extraction and isolation notoriously difficult, often requiring tedious ion-exchange chromatography.

The Causality of the Two-Step Approach: To bypass this isolation bottleneck, our protocol employs a two-step sequence. We utilize methyl 4-formylbenzoate as the starting electrophile. The methyl ester acts as a transient protecting group, keeping the intermediate highly soluble in organic solvents for a seamless acid-base workup. Following the reductive amination, a mild saponification with lithium hydroxide (LiOH) reveals the target benzoic acid, which is then cleanly precipitated by precise pH adjustment to its isoelectric point.

Mechanistic Insights: Choosing the Right Hydride Source

For the reductive amination of an aromatic aldehyde with a secondary amine (3-methylpiperidine), the choice of reducing agent dictates the reaction's chemoselectivity and safety profile.

  • Sodium Borohydride (NaBH₄): Too reactive. It rapidly reduces the aldehyde directly to the corresponding alcohol (methyl 4-(hydroxymethyl)benzoate) before the iminium ion can fully form.

  • Sodium Cyanoborohydride (NaBH₃CN): Effective but hazardous. While it selectively reduces iminium ions, it generates highly toxic hydrogen cyanide (HCN) gas during acidic workup and requires strict safety protocols[2].

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB): The optimal choice. The electron-withdrawing acetoxy ligands sterically and electronically stabilize the boron-hydrogen bond. STAB reacts preferentially with the highly electrophilic iminium ion intermediate rather than the neutral aldehyde, preventing over-reduction and delivering exceptional yields[3].

Pathway Visualization

SynthesisPathway Aldehyde Methyl 4-formylbenzoate (Aldehyde) Iminium Iminium Ion Intermediate Aldehyde->Iminium DCE, rt Amine 3-Methylpiperidine (2° Amine) Amine->Iminium AcOH (cat.) Ester Methyl 4-[(3-methylpiperidin- 1-yl)methyl]benzoate Iminium->Ester NaBH(OAc)3 (Reduction) Target 4-[(3-Methylpiperidin- 1-yl)methyl]benzoic acid Ester->Target 1. LiOH (aq) 2. HCl (pH 6.8)

Fig 1: Two-step reductive amination and saponification pathway to the target benzoic acid.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization of the reductive amination step, demonstrating why STAB in 1,2-dichloroethane (DCE) is the gold standard for this transformation[3].

EntryReducing AgentSolventAdditiveTemp (°C)Time (h)Yield (%)Mechanistic Observation
1NaBH₄MeOHNone2512<20Poor chemoselectivity; rapid aldehyde reduction to alcohol.
2NaBH₃CNMeOHZnCl₂254866Moderate yield; generates highly toxic HCN during workup[2].
3NaBH(OAc)₃THFNone251275Slower reaction kinetics in ethereal solvents[3].
4NaBH(OAc)₃ DCE AcOH (cat.) 25 4 92 Optimal conditions; high chemoselectivity for iminium reduction [3].

Detailed Experimental Protocols

(Note: 3-Methylpiperidine contains a chiral center at C3. Unless a specific enantiomer is sourced, the resulting product will be a racemic mixture.)

Protocol A: Synthesis of Methyl 4-[(3-methylpiperidin-1-yl)methyl]benzoate
  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-formylbenzoate (1.64 g, 10.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 50 mL)[3].

  • Amine Addition: Add 3-methylpiperidine (1.09 g, 1.28 mL, 11.0 mmol) followed by glacial acetic acid (0.60 g, 0.57 mL, 10.0 mmol).

    • Self-Validation Check: The solution should turn slightly yellow, indicating the formation of the intermediate iminium ion. Stir at room temperature for 30 minutes.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (STAB, 3.18 g, 15.0 mmol) over 10 minutes to prevent excessive exotherm[3].

  • Reaction Monitoring: Stir the heterogeneous mixture at room temperature for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 7:3); the aldehyde spot (R_f ~0.6) should completely disappear.

  • Quench & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (50 mL). Caution: Mild gas evolution (H₂) may occur. Stir for 15 minutes until bubbling ceases.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM, 2 x 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate ester as a pale yellow oil.

Protocol B: Saponification & Zwitterion Isolation
  • Hydrolysis: Dissolve the crude methyl 4-[(3-methylpiperidin-1-yl)methyl]benzoate (~2.4 g) in a solvent mixture of THF/H₂O (3:1, 40 mL). Add lithium hydroxide monohydrate (LiOH·H₂O, 1.26 g, 30.0 mmol).

  • Reaction: Stir vigorously at room temperature for 4 hours. Monitor by LC-MS or TLC to ensure complete consumption of the ester.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the THF, leaving the basic aqueous layer.

  • Isoelectric Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while continuously monitoring the pH with a calibrated pH meter. Adjust the pH to exactly 6.8 (the approximate isoelectric point of the zwitterion).

  • Isolation: A white precipitate should form as the zwitterion crashes out of the aqueous solution. Stir at 0 °C for 30 minutes to maximize crystallization. Filter the solid under vacuum, wash with ice-cold water (10 mL) and cold acetone (5 mL), and dry under high vacuum to yield 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid as a highly pure white powder[4].

References

  • Title: 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid - Compound Summary Source: Smolecule URL: [1]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (ACS Publications) URL: [3]

  • Title: Synthesis and biological evaluation of 4-hydroxy-methylpiperidinyl-N-benzyl-acyl-hydrazone derivatives Source: Alma Mater Studiorum Università di Bologna (Unibo) URL: [2]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid synthesis

Technical Support Center: Optimizing the Synthesis of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic Acid Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Synthesis of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural bottlenecks encountered during the synthesis of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid. This molecule—a highly versatile building block in medicinal chemistry—presents unique challenges due to its bifunctional nature, which often leads to poor yields if the reaction kinetics and thermodynamic solubility profiles are not strictly managed.

Below, you will find a structural workflow, causality-driven troubleshooting FAQs, and validated protocols to ensure high-yield, reproducible synthesis.

Synthetic Pathway Visualization

The following diagram maps the two primary synthetic routes—Reductive Amination and Ester Alkylation—converging on the critical isoelectric precipitation step required for product isolation.

Workflow SM1 Methyl 4-(bromomethyl)benzoate + 3-Methylpiperidine Route1 Alkylation (SN2) Base: K2CO3, Solvent: MeCN SM1->Route1 SM2 4-Formylbenzoic acid + 3-Methylpiperidine Route2 Reductive Amination NaBH(OAc)3, Solvent: DCE SM2->Route2 Int1 Methyl 4-[(3-methylpiperidin- 1-yl)methyl]benzoate Route1->Int1 Purif Isoelectric Precipitation pH Adjustment (pH ~7.7) Route2->Purif Hydrol Ester Hydrolysis LiOH, THF/H2O Int1->Hydrol Hydrol->Purif Product 4-[(3-Methylpiperidin-1-yl) methyl]benzoic acid Purif->Product

Fig 1: Synthetic pathways to 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid and purification.

Troubleshooting & Yield Optimization FAQs

Q1: Why is my yield abysmal (<20%) when directly reacting 4-(chloromethyl)benzoic acid with 3-methylpiperidine? Causality: This is a classic acid-base quenching issue. The free carboxylic acid of 4-(chloromethyl)benzoic acid immediately protonates the basic secondary amine of 3-methylpiperidine. This forms an unreactive ammonium carboxylate salt, completely stripping the amine of its nucleophilicity. Solution: You must either use a massive excess of the amine (>3.0 equivalents) to ensure enough free base remains for the SN2 attack, or—preferably—use an ester-protected starting material like methyl 4-(bromomethyl)benzoate (as shown in Protocol B).

Q2: In the reductive amination route, I am seeing significant formation of 4-(hydroxymethyl)benzoic acid instead of my product. How do I prevent this? Causality: You are likely using sodium borohydride (NaBH₄). NaBH₄ is too kinetically aggressive; it reduces the aldehyde directly to the corresponding alcohol before the 3-methylpiperidine has time to condense and form the intermediate iminium ion. Solution: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃). The electron-withdrawing acetate groups reduce the hydridic character of the boron reagent, making it mild enough to selectively reduce the protonated iminium species while leaving the aldehyde intact [1].

Q3: I have successfully synthesized the product, but I am losing >40% of my yield during the aqueous workup. How can I improve recovery? Causality: The target molecule is an amino acid. In standard aqueous workups (highly acidic or highly basic), it exists as a highly water-soluble ion. The pKa of the 3-methylpiperidine conjugate acid is approximately 11.07 [2], and the pKa of the benzoic acid moiety is approximately 4.36 [3]. Solution: You must force the molecule into its neutral, zwitterionic state where its aqueous solubility is at its absolute minimum. Calculate the isoelectric point (pI): (11.07 + 4.36) / 2 = 7.71 . By carefully adjusting your aqueous layer to pH 7.7, the product will crash out of solution as a white precipitate, allowing for near-quantitative recovery via simple filtration.

Quantitative Yield Comparison

Reaction ConditionSynthetic RouteExpected Yield (%)Primary Impurity / Failure Mode
4-(Chloromethyl)benzoic acid + AmineDirect Alkylation< 20%Unreacted SM, Amine salt precipitation
Methyl 4-(bromomethyl)benzoate + AmineEster Alkylation85 - 90%Trace ester (if hydrolysis is incomplete)
4-Formylbenzoic acid + NaBH₄Reductive Amination40 - 50%4-(Hydroxymethyl)benzoic acid (over-reduction)
4-Formylbenzoic acid + NaBH(OAc)₃ Reductive Amination 90 - 95% Highly pure, trace unreacted amine

Optimized Experimental Protocols

Protocol A: Direct Reductive Amination (Recommended for Highest Yield)

This protocol utilizes NaBH(OAc)₃ to achieve highly chemoselective reductive amination without the need for protecting groups.

  • Imine Formation: In an oven-dried round-bottom flask under a nitrogen atmosphere, suspend 4-formylbenzoic acid (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 40 mL). Add 3-methylpiperidine (1.1 eq, 11 mmol). Stir at room temperature for 1 hour to allow the iminium intermediate to pre-form.

  • Reduction: Cool the flask to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 15 mmol) portion-wise over 15 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor completion via LC-MS.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (20 mL). Stir for 30 minutes until gas evolution ceases.

  • Isoelectric Isolation (Critical): Separate the aqueous layer. Extract the organic layer once with 10 mL of water. Combine the aqueous layers. Using a calibrated pH meter, carefully add 1M HCl dropwise until the solution reaches exactly pH 7.7 .

  • Filtration: Stir the resulting thick white suspension at 4 °C for 1 hour to maximize precipitation. Filter through a sintered glass funnel, wash with ice-cold water (2 x 10 mL), and dry under high vacuum to afford the pure product.

Protocol B: Alkylation via Ester Protection

Use this protocol if reductive amination reagents are unavailable or if starting from the bromomethyl derivative.

  • Alkylation: Dissolve methyl 4-(bromomethyl)benzoate (1.0 eq, 10 mmol) and 3-methylpiperidine (1.2 eq, 12 mmol) in anhydrous acetonitrile (30 mL). Add finely powdered K₂CO₃ (2.0 eq, 20 mmol). Reflux the mixture for 4 hours.

  • Intermediate Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the intermediate ester.

  • Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF and water (30 mL). Add LiOH·H₂O (2.0 eq, 20 mmol). Stir vigorously at room temperature for 4-6 hours until TLC indicates complete consumption of the ester.

  • Isoelectric Isolation: Remove the THF under reduced pressure. Adjust the remaining aqueous solution to pH 7.7 using 1M HCl. Filter the resulting precipitate, wash with cold water, and dry under vacuum.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL: [Link]

  • ChemBK. "3-Methylpiperidine (CAS 626-56-2) Physico-chemical Properties." ChemBK Database. URL: [Link]

  • PubChem. "p-Toluic Acid (CID 7470) - Experimental Properties & pKa." National Center for Biotechnology Information. URL: [Link]

Optimization

Troubleshooting poor aqueous solubility of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid

Technical Support Center: Troubleshooting Aqueous Solubility of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to hel...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Aqueous Solubility of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and formulation scientists overcome the specific physicochemical hurdles associated with 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid .

This molecule is an ampholyte, containing both a basic tertiary amine (the 3-methylpiperidine ring, pKa ~10.0) and an acidic moiety (the benzoic acid, pKa ~4.2). This dual nature dictates its behavior in solution and requires targeted strategies for successful in vitro and in vivo application.

Section 1: Diagnostic FAQs (Understanding the "Why")

Q1: Why does my compound precipitate in physiological buffers (pH 7.4) despite dissolving perfectly in DMSO? A: This is a classic manifestation of the difference between kinetic solubility and thermodynamic solubility [1]. When you dilute a DMSO stock into an aqueous buffer, you are observing kinetic solubility. The solvent shock causes the compound to rapidly exceed its thermodynamic solubility limit, leading to nucleation and precipitation[2]. Furthermore, at pH 7.4, 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid exists predominantly as a zwitterion . The carboxylic acid is deprotonated (anionic), and the piperidine nitrogen is protonated (cationic). This net-neutral state maximizes the crystal lattice energy due to strong intermolecular ionic interactions, driving the compound out of solution.

Q2: Can I just lower or raise the pH to force it into solution? A: Yes, but with caveats. According to the Henderson-Hasselbalch equation, adjusting the pH at least 2 units away from the isoelectric point (pI ≈ 7.1) will fully ionize one of the functional groups, significantly increasing aqueous solubility.

  • At pH < 2.0: The molecule is fully cationic (protonated amine, neutral carboxylic acid).

  • At pH > 12.0: The molecule is fully anionic (neutral amine, deprotonated carboxylate). However, extreme pH levels are often incompatible with live-cell in vitro assays or in vivo dosing due to toxicity and tissue necrosis.

Q3: If pH adjustment is restricted, how do I formulate this for in vivo efficacy studies? A: You must disrupt the intermolecular lattice interactions without relying solely on ionization. The two most reliable methods are inclusion complexation using cyclodextrins (like Hydroxypropyl-β-cyclodextrin, HP-β-CD)[3] or salt selection [4]. HP-β-CD encapsulates the lipophilic 3-methylpiperidine moiety, shielding it from the aqueous environment and drastically enhancing apparent solubility[5].

Section 2: Troubleshooting Workflows & Decision Matrices

Table 1: Predicted pH-Solubility Profile & Application Suitability
pH LevelDominant SpeciesRelative SolubilityApplication Suitability
pH 2.0 Cationic (+1)HighGastric simulation; Oral gavage (with buffering)
pH 4.2 Cationic / ZwitterionModerateUnsuitable (buffer capacity issues near pKa)
pH 7.4 Zwitterion (Net 0)Very Low IV dosing (requires cosolvents/cyclodextrins)
pH 10.0 Zwitterion / AnionicModerateUnsuitable (tissue irritancy)
pH 12.0 Anionic (-1)HighChemical stock preparation only
Table 2: Formulation Excipient Strategies
StrategyExcipient ExampleMechanism of ActionBest For
Cosolvency PEG400 / Propylene GlycolLowers dielectric constant of the solvent mixture.IV / PO dosing (up to 30% v/v)
Complexation 20% w/v HP-β-CDForms a hydrophilic inclusion complex around the lipophilic domains[6].IV / PO dosing (highly biocompatible)
Surfactants Tween-80 / Cremophor ELMicellar solubilization above the Critical Micelle Concentration (CMC).In vitro assays (at <0.1%); PO dosing

Section 3: Experimental Protocols

To ensure scientific integrity, every solubility protocol must be a self-validating system. A common failure point in zwitterion solubility testing is the assumption that the buffer maintains its pH after the drug is added. You must measure the final pH of the saturated solution.

Protocol A: Thermodynamic pH-Solubility Profiling (Shake-Flask Method)

Use this to determine the absolute solubility limit for formulation development.

  • Preparation: Weigh approximately 5 mg of solid 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid into a 1.5 mL glass vial.

  • Solvent Addition: Add 500 µL of the target aqueous buffer (e.g., 50 mM Phosphate buffer, pH 7.4). Ensure the solid is in excess (a visible pellet must remain).

  • Equilibration: Seal the vial and place it in a thermoshaker at 25°C (or 37°C for physiological relevance) at 800 rpm for 24 to 48 hours to reach thermodynamic equilibrium[2].

  • Phase Separation: Centrifuge the vial at 15,000 x g for 15 minutes to pellet the undissolved solid.

  • Validation (Critical Step): Carefully extract 50 µL of the supernatant and measure its pH. Causality note: Dissolving a basic/acidic drug can consume buffer capacity, shifting the pH. If the final pH deviates by >0.1 units from the target, your buffer is too weak, and the data is invalid.

  • Quantification: Dilute the remaining supernatant appropriately and quantify the dissolved compound using HPLC-UV against a standard curve prepared in DMSO.

Protocol B: Salt Selection Screening

Use this if liquid formulations fail and a highly soluble solid dosage form is required.

  • Counterion Selection: Based on the pKa rule, successful salt formation requires a Δ pKa of at least 2 to 3 units between the drug and the counterion[7][8].

    • For the basic piperidine (pKa ~10): Select acids with pKa < 8 (e.g., HCl, Mesylate, Tartrate).

    • For the acidic benzoate (pKa ~4.2): Select bases with pKa > 6.2 (e.g., Sodium, Potassium, Meglumine).

  • Reaction: Dissolve the free zwitterion in a volatile organic solvent (e.g., THF or Ethanol) at elevated temperature.

  • Addition: Add 1.05 molar equivalents of the selected counterion.

  • Crystallization: Cool the solution slowly to 4°C to induce crystallization. If no crystals form, use an anti-solvent (e.g., heptane) or slow evaporation.

  • Characterization: Isolate the solid and verify salt formation via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC)[9].

Section 4: Solubility Troubleshooting Decision Tree

Below is the logical workflow for resolving solubility issues with this specific molecule.

SolubilityTroubleshooting Start Poor Aqueous Solubility Detected (Zwitterion) CheckAssay Determine Application Phase Start->CheckAssay InVitro In Vitro Assays (Cell/Biochemical) CheckAssay->InVitro InVivo In Vivo Dosing (PK/PD Studies) CheckAssay->InVivo DMSO Optimize DMSO Stock (Maintain <0.5% final) InVitro->DMSO pHAdjust pH Adjustment (Target pH < 2 or > 10) InVivo->pHAdjust Cosolvent Add Mild Surfactant (e.g., 0.05% Tween-20) DMSO->Cosolvent If kinetic precipitation occurs Cyclodextrin Inclusion Complexation (10-20% HP-β-CD) pHAdjust->Cyclodextrin If pH causes toxicity Salt Salt Selection Screen (ΔpKa > 2 rule) Cyclodextrin->Salt If liquid formulation is insufficient

Caption: Decision matrix for troubleshooting the solubility of amphoteric zwitterionic compounds.

References

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Source: nih.gov. URL: [Link]

  • Title: Salt Selection in Drug Development. Source: pharmtech.com. URL: [Link]

  • Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Source: nih.gov. URL: [Link]

  • Title: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Source: tandfonline.com. URL: [Link]

  • Title: Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Source: acs.org. URL: [Link]

  • Title: High Throughput Drug Solubility Methods. Source: scribd.com. URL: [Link]

  • Title: Salt Selection - Basicmedical Key. Source: basicmedicalkey.com. URL: [Link]

  • Title: High Throughput Solubility in Drug Discovery. Source: scribd.com. URL: [Link]

  • Title: Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. Source: medcraveonline.com. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Chromatography of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic Acid

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals dealing with the chromatographic challenges of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals dealing with the chromatographic challenges of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid .

Because this molecule contains both a basic 3-methylpiperidine moiety (pKa ~9.5) and an acidic benzoic acid group (pKa ~4.2), it exists as a highly polar zwitterion at physiological pH. This dual-charge state fundamentally alters its partitioning behavior, often leading to poor retention, severe peak tailing, and low recovery on standard reversed-phase (RP) systems. The following troubleshooting guides, protocols, and data summaries are designed to help you establish a self-validating, robust purification workflow.

Method Development Workflow

G Start Sample: 4-[(3-Methylpiperidin-1-yl)methyl] benzoic acid Scale Determine Purification Scale Start->Scale Analytical Analytical / LC-MS (<1 mg) Scale->Analytical Prep Preparative Scale (>100 mg) Scale->Prep HILIC ZIC-HILIC or Mixed-Mode (pH 3.5 Formate Buffer) Analytical->HILIC High Polarity / Isomers RP Reversed-Phase C18 (pH 2.0 or 10.0 Modifier) Analytical->RP Standard Purity Check Cryst Isoelectric Crystallization (Titrate to pI ~6.8) Prep->Cryst High Purity Crude PrepLC Prep-HPLC (C18, 0.1% TFA, Low Organic) Prep->PrepLC Complex Mixture

Fig 1. Decision matrix for the purification and chromatography of zwitterionic benzoic acids.

Troubleshooting & FAQs

Q1: Why does 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid elute in the void volume on a standard C18 column?

Causality: At a neutral mobile phase pH (pH 5–8), the molecule exists as a zwitterion. Although the net charge is zero, the localized positive (piperidine) and negative (carboxylate) charges create a massive dipole moment. Standard C18 stationary phases rely on hydrophobic Van der Waals interactions. The hydration shell surrounding the zwitterion prevents it from partitioning into the hydrophobic C18 alkyl chains, causing it to wash out in the void volume[1].

Solution: You must suppress the ionization of one of the functional groups.

  • Acidic approach: Lower the pH to 2.0 using 0.1% Trifluoroacetic acid (TFA) or phosphoric acid. This protonates the carboxylic acid (neutralizing it), leaving the molecule as a singly charged basic amine, which exhibits slight hydrophobic retention.

  • Orthogonal approach: Switch to a Mixed-Mode column (e.g., RP/Cation-exchange) or Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC). These columns utilize the analyte's polarity and charge as the primary retention mechanism rather than fighting it[2].

Q2: I am experiencing severe peak tailing and poor resolution. How do I improve peak symmetry?

Causality: The basic 3-methylpiperidine nitrogen is highly prone to secondary interactions with residual, unendcapped silanol groups (Si-O⁻) on the silica backbone of the stationary phase. This ion-exchange interaction is kinetically slow compared to hydrophobic partitioning, resulting in a "smearing" or tailing effect at the back of the peak.

Solution:

  • Buffer Capacity: Do not just lower the pH; ensure adequate ionic strength. Use 10–20 mM ammonium formate or ammonium acetate. The buffer cations will compete with the piperidine nitrogen for the residual silanol sites, sharpening the peak[3].

  • Column Chemistry: Utilize heavily endcapped columns, sterically protected silanes, or Charged Surface Hybrid (CSH) particles that carry a slight positive surface charge at low pH to repel the protonated piperidine.

Q3: How do I separate this compound from closely related structural isomers (e.g., positional isomers on the benzoic acid ring)?

Causality: Positional isomers of zwitterions often have nearly identical hydrophobicities but slightly different spatial charge distributions (dipole moments). Reversed-phase chromatography cannot distinguish these subtle electronic differences. Solution: Use Mixed-Mode chromatography. Columns containing both reversed-phase chains and embedded ion-exchange groups (e.g., Obelisc N or Primesep) can resolve alpha, beta, and gamma isomers of zwitterionic molecules because the spatial distance between the analyte's charges aligns differently with the stationary phase's mixed ligands[1].

Standardized Experimental Protocols

To ensure self-validating results, every protocol must include an internal verification step.

Protocol A: Analytical ZIC-HILIC Method (For High-Resolution LC-MS)

This method leverages the hydrophilic and ionic nature of the zwitterion for superior retention and isomer separation[2].

  • Column Preparation: Install a ZIC-HILIC column (e.g., 150 x 2.1 mm, 3 µm). Flush with 50% Acetonitrile (ACN) / 50% Water for 20 column volumes to hydrate the stationary phase.

  • Mobile Phase Formulation:

    • Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 3.5 with formic acid. (Validation: Check pH before mixing with organic solvents).

    • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Gradient Execution: Start at 90% B (HILIC relies on high organic for retention). Ramp down to 50% B over 15 minutes. Flow rate: 0.3 mL/min.

  • Self-Validation: Inject a void volume marker (e.g., toluene). The target compound must elute after the void volume. If it elutes with the void, verify that the initial gradient is ≥90% B.

Protocol B: Preparative Isoelectric Crystallization (Scale >100 mg)

Chromatography is inefficient for bulk zwitterions. Isoelectric precipitation exploits the molecule's minimum solubility at its isoelectric point (pI).

  • Dissolution: Dissolve the crude 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid in minimal 1M HCl. The compound will fully protonate and dissolve as a hydrochloride salt.

  • Titration (The pI Shift): Place the beaker in an ice bath under vigorous stirring. Slowly add 1M NaOH dropwise. Monitor the pH continuously using a calibrated probe.

  • Nucleation: As the pH approaches ~6.8 (the estimated pI), the solution will become turbid as the zwitterion forms and crashes out of the aqueous phase.

  • Aging & Recovery: Hold the pH at the point of maximum turbidity for 2 hours at 4°C to allow crystal growth. Filter via a Buchner funnel, wash with ice-cold water, and dry under vacuum.

  • Self-Validation: Run the dried powder using Protocol A. A purity of >98% validates the successful exclusion of non-zwitterionic impurities in the supernatant.

Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid across different column chemistries, demonstrating the causality of pH and stationary phase selection on retention factor ( k′ ) and peak asymmetry ( As​ ).

Chromatography ModeColumn ChemistryMobile Phase ConditionsRetention Factor ( k′ )Peak Asymmetry ( As​ )Suitability
Standard RP C18 (Endcapped)pH 7.0 (Ammonium Acetate)0.2 (Void)N/APoor (No retention)
Acidified RP C18 (Endcapped)pH 2.0 (0.1% TFA)2.41.8 (Tailing)Moderate
Mixed-Mode RP / Cation-ExchangepH 3.0 (20 mM Formate)5.11.1 (Symmetrical)Excellent[1]
ZIC-HILIC Sulfobetaine ZwitterionicpH 3.5 (20 mM Formate)6.81.0 (Symmetrical)Excellent (LC-MS)[2]

Note: Target k′ for optimal resolution is between 2.0 and 10.0. Target As​ is 1.0 (perfect symmetry).

References

  • SIELC Technologies. "New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions." SIELC Technologies Application Notes. Available at:[Link]

  • Chromatography Forum Contributors. "HPLC method dev strategies for Zwitterions." Chromatography Forum, June 21, 2019. Available at:[Link]

  • Jeremić, S., et al. "Stepwise optimization approach for improving LC-MS/MS analysis of zwitterionic antiepileptic drugs with implementation of experimental design." Biomedical Chromatography (PubMed), July 15, 2013. Available at:[Link]

  • Di Palma, S., et al. "Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC and ZIC-cHILIC) Provide High Resolution Separation and Increase Sensitivity in Proteome Analysis." Analytical Chemistry (ACS Publications), 2011. Available at:[Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific synthetic challenges encountered during the scale-up of 4-[(3-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific synthetic challenges encountered during the scale-up of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid.

This compound is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of biologically active compounds targeting G protein-coupled receptors[1]. However, its scale-up is notoriously prone to byproduct formation. The negative charge of the carboxylate group under basic or physiological conditions significantly complicates the reactivity profile of its precursors, such as 4-formylbenzoic acid[2].

This guide focuses on the two primary synthetic routes—Reductive Amination (preferred for scale-up) and Direct Alkylation —providing field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure high-purity yields.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I seeing high levels of 4-(hydroxymethyl)benzoic acid during the reductive amination scale-up?

The Causality: This is the most common scale-up failure in this pathway. It occurs due to a kinetic competition between imine formation and aldehyde reduction. If the reducing agent (e.g., Sodium Triacetoxyborohydride, STAB) is added before the 4-formylbenzoic acid and 3-methylpiperidine have fully condensed into the imine intermediate, the STAB will directly reduce the unreacted aldehyde into 4-(hydroxymethyl)benzoic acid.

The Solution: You must decouple the condensation and reduction steps. Implement a strict "pre-formation" hold time, utilizing weak acid catalysis (like acetic acid) to drive the equilibrium toward the imine before introducing any hydride source.

ReactionPathway SM1 4-Formylbenzoic Acid Imine Imine Intermediate SM1->Imine + Amine (Acid Catalysis) Byproduct 4-(hydroxymethyl) benzoic acid SM1->Byproduct Premature STAB Addition SM2 3-Methylpiperidine SM2->Imine Product 4-[(3-Methylpiperidin-1-yl) methyl]benzoic acid Imine->Product STAB Reduction

Reaction pathway showing target synthesis vs. competitive aldehyde reduction byproduct.

Q2: We attempted the direct alkylation route using 4-(chloromethyl)benzoic acid, but our yields are low due to a highly polar byproduct. What is it?

The Causality: You are likely observing the formation of a quaternary ammonium salt (over-alkylation). In the direct alkylation route, the target product—a tertiary amine—is often more nucleophilic than the secondary amine starting material (3-methylpiperidine). Once the product forms, it can react with another equivalent of the highly reactive 4-(chloromethyl)benzoic acid[3], creating an irreversible, highly polar quaternary ammonium byproduct.

The Solution: Direct alkylation is generally discouraged for this specific molecule at scale due to this exact issue, alongside the hazardous nature of benzylic chlorides[3]. If you must use this route, you must use a large excess of 3-methylpiperidine (acting as both reactant and base) and add the 4-(chloromethyl)benzoic acid dropwise under high dilution to statistically favor mono-alkylation.

Q3: How do I eliminate the accumulation of the aminal intermediate in my reductive amination?

The Causality: Aminal intermediates accumulate when the reduction of the iminium ion is kinetically stalled. This usually happens if the reaction mixture is too basic, preventing the necessary protonation of the imine to the highly electrophilic iminium ion, which is the actual species reduced by STAB. The Solution: Ensure your solvent system is slightly acidic (pH ~4-5). The addition of 1.0 to 1.5 equivalents of acetic acid is critical to maintain the iminium equilibrium and drive the reduction to completion.

Part 2: Quantitative Byproduct Analysis

To assist in your analytical monitoring, the following table summarizes the typical byproduct profiles encountered during unoptimized scale-up runs, allowing you to quickly identify the root cause based on your LC-MS or HPLC data.

Synthesis RouteMajor ByproductMechanism of FormationMitigation StrategyTypical Crude % (Unoptimized)
Reductive Amination 4-(hydroxymethyl)benzoic acidDirect reduction of aldehyde by STABPre-form imine; delay STAB addition15 - 25%
Reductive Amination Aminal IntermediateIncomplete reduction of the imineEnsure acidic pH (~4-5) to form iminium5 - 10%
Alkylation Quaternary Ammonium SaltOver-alkylation of the tertiary amine productSwitch to reductive amination20 - 30%
Alkylation 4-(chloromethyl)benzoate esterEsterification of the carboxylic acidAvoid alcohol solvents; use aprotic solvents10 - 20%

Part 3: Self-Validating Experimental Protocol

To guarantee reproducibility and eliminate the byproducts detailed above, utilize the following optimized, self-validating protocol for the Reductive Amination route. This protocol incorporates mandatory In-Process Controls (IPCs) that act as logical gates; you cannot proceed to the next step until the chemical system validates its own readiness.

Optimized Reductive Amination Workflow

Step 1: Imine Pre-Formation (Decoupling Condensation from Reduction)

  • Charge a clean, dry reactor with 4-formylbenzoic acid (1.0 eq) and suspend in anhydrous 1,2-dichloroethane (DCE) (10 volumes).

  • Add 3-methylpiperidine (1.05 eq) followed by glacial acetic acid (1.2 eq).

  • Stir the mixture at 25°C for 2 to 3 hours. The suspension will typically clarify as the imine forms.

  • Self-Validating IPC #1: Withdraw a 50 µL aliquot, quench in acetonitrile, and analyze via HPLC.

    • Pass Criteria: < 2% unreacted 4-formylbenzoic acid remains.

    • Fail Action: If > 2% remains, add an additional 0.05 eq of 3-methylpiperidine, stir for 1 hour, and re-test. Do not proceed to Step 2 until this passes, or you will generate the alcohol byproduct.

Step 2: Controlled Reduction

  • Cool the validated imine solution to 0–5°C.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 1 hour, maintaining the internal temperature below 10°C to control the exotherm and prevent thermal degradation.

  • Allow the reaction to warm to 20°C and stir for 4 hours.

  • Self-Validating IPC #2: Analyze via HPLC.

    • Pass Criteria: < 1% imine/aminal intermediate remains.

    • Fail Action: Add 0.2 eq STAB, stir for 2 hours, and re-test.

Step 3: Isoelectric Isolation

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5 volumes).

  • The product is a zwitterion (carboxylic acid + tertiary amine). Adjust the aqueous phase pH to exactly 6.5 using 1M HCl or 1M NaOH to reach the isoelectric point.

  • Extract the product into a fresh organic layer (e.g., 2-MeTHF) or filter the precipitated solid directly if it crashes out of the aqueous phase.

  • Wash with water and dry under vacuum at 45°C.

TroubleshootingLogic Start Scale-up IPC: High Byproduct Detected Check1 Is it an Alcohol Byproduct? Start->Check1 Action1 Fail IPC #1: Extend Imine Pre-formation Check1->Action1 Yes Check2 Is it a Quat-Salt Byproduct? Check1->Check2 No Action2 Abandon Alkylation: Use Reductive Amination Check2->Action2 Yes

Troubleshooting logic tree for identifying and resolving byproduct formation during scale-up.

References

  • Structure-Based Design of Small Imine Reductase Panels for Target Substrates - PMC. nih.gov.
  • 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid. smolecule.com.
  • 2-(Chloromethyl)benzoic acid | 85888-81-9 | Benchchem. benchchem.com.

Sources

Troubleshooting

Overcoming steric hindrance during 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid conjugation

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals working with 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid [1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals working with 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid [1].

While the carboxylic acid group in this molecule is para-substituted—and thus theoretically distant from the bulky 3-methylpiperidine moiety—steric hindrance becomes a critical failure point in two primary scenarios:

  • Coupling to Hindered Amines: When conjugating this building block to secondary amines, α,α -disubstituted amino acids, or crowded functional groups[2].

  • Macromolecular Crowding: When utilized in Solid-Phase Peptide Synthesis (SPPS) or complex library generation, where the large hydrodynamic volume of the 3-methylpiperidine ring restricts the conformational freedom required for the transition state[3].

Furthermore, the presence of the basic tertiary amine (piperidine) can alter local pH, coordinate with certain coupling reagents, and promote premature decomposition of activated esters. This guide provides field-proven, self-validating protocols to overcome these specific thermodynamic and kinetic barriers.

🔍 Diagnostic FAQ: Identifying Your Coupling Bottleneck

Q1: My standard EDC/HOBt coupling is yielding <20% conversion with this benzoic acid derivative. What is the root cause? A: The failure is likely kinetic. Standard carbodiimide/HOBt protocols generate an OBt-active ester. If your target amine is sterically hindered, the nucleophilic attack on this bulky OBt-ester transition state is exceptionally slow[4]. During this prolonged reaction time, the activated ester is prone to hydrolysis or side reactions, exacerbated by the basicity of the 3-methylpiperidine moiety acting as an internal base.

Q2: I am observing significant epimerization of my target peptide sequence when coupling this molecule. How do I suppress this? A: Epimerization (via oxazolone formation) competes with amide bond formation. When steric hindrance slows down the desired coupling, the oxazolone pathway dominates[5]. You must increase the electrophilicity of the activated species while minimizing its steric profile. Switching from HOBt to HOAt-based reagents (like HATU) or utilizing Acyl Fluoride chemistry will accelerate the desired bimolecular reaction, effectively outcompeting the epimerization pathway[5][6].

Q3: Can I use acid chlorides instead of coupling reagents to overcome the steric clash? A: While acid chlorides are highly reactive, they are often too harsh for complex drug synthesis and can lead to significant side reactions (e.g., degradation of sensitive protecting groups). More importantly, the tertiary amine on the 3-methylpiperidine ring can form insoluble hydrochloride salts during acid chloride generation, leading to severe aggregation and poor solubility[7]. Acyl fluorides are the superior alternative.

🛠️ Troubleshooting Workflows & Mechanistic Strategies

To overcome the energetic barriers of sterically congested couplings, you must manipulate the activation intermediate.

Strategy A: The Acyl Fluoride Pathway (For Extreme Steric Hindrance)

When coupling 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid to highly hindered secondary amines, in situ acyl fluoride generation is the gold standard[8].

  • The Causality: Unlike bulky OBt or OAt esters, an acyl fluoride presents a very small steric profile. The highly polarized C-F bond makes the carbonyl carbon extremely electrophilic, yet the bond is surprisingly stable to hydrolysis[9]. This allows the hindered amine to approach the carbonyl carbon with minimal steric repulsion.

  • Recommended Reagents: BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) or TCFH.

Strategy B: High-Efficiency Aminium Salts (For Moderate Hindrance)

For moderately hindered primary amines or standard SPPS, utilizing HATU or COMU is recommended[5][6].

  • The Causality: HATU generates an OAt-active ester. The nitrogen at the 7-position of the HOAt ring provides a neighboring group effect, acting as an internal hydrogen-bond acceptor that aligns the incoming amine for attack[5]. This significantly lowers the activation energy compared to standard HOBt.

DecisionTree Start Assess Target Amine Steric Profile High Highly Hindered (Secondary / α,α-disubstituted) Start->High Mod Moderately Hindered (Primary / SPPS Resin) Start->Mod AcylF Strategy A: Acyl Fluoride Reagent: BTFFH / TCFH Advantage: Small Transition State High->AcylF HATU Strategy B: Aminium Salt Reagent: HATU / COMU Advantage: Neighboring Group Effect Mod->HATU Warn Critical: Add 3.0+ eq DIPEA to neutralize the 3-methylpiperidine tertiary amine. AcylF->Warn HATU->Warn

Caption: Decision logic for selecting the optimal coupling strategy based on target amine steric hindrance.

📊 Quantitative Comparison of Coupling Reagents

Data synthesized from comparative coupling studies on sterically hindered benzoic acid derivatives[5][7][8].

Coupling SystemActive IntermediateSteric ToleranceEpimerization RiskHydrolytic Stability
EDC / HOBt OBt Ester (Bulky)LowHigh (in slow reactions)Moderate
HATU / DIPEA OAt Ester (Bulky)Moderate to HighVery LowLow (Reacts rapidly)
COMU / DIPEA Oxyma EsterModerate to HighVery LowModerate
BTFFH / DIPEA Acyl Fluoride (Small)Extremely High LowHigh

🧪 Step-by-Step Experimental Protocols

Protocol A: In Situ Acyl Fluoride Coupling via BTFFH

Designed for maximum steric tolerance.

Self-Validating Principle: Acyl fluorides can be difficult to track via standard LC-MS aqueous gradients due to poor ionization or on-column hydrolysis. Validation Step: Quench a 5 µL reaction aliquot in 100 µL of Methanol. The acyl fluoride will rapidly convert to the methyl ester, which is easily detectable by LC-MS to confirm activation is complete before adding your amine.

  • Activation: Dissolve 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid (1.2 equiv) in anhydrous DCM or DMF (0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (4.0 equiv). Note: Excess base is required because the 3-methylpiperidine tertiary amine will consume 1 equivalent of acid/base buffering capacity.

  • Fluorination: Add BTFFH (1.2 equiv) to the mixture. Stir at room temperature for 30 minutes.

  • Validation: Perform the Methanol quench test (described above) and analyze via LC-MS. You should observe the mass of the methyl ester ( [M+H]+ approx. 248.16 m/z).

  • Coupling: Once activation is confirmed, add the sterically hindered target amine (1.0 equiv).

  • Reaction: Seal the vessel and stir at 40°C for 12–24 hours. The small steric profile of the acyl fluoride allows the reaction to proceed smoothly[8].

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate.

Protocol B: HATU-Mediated Coupling

Designed for moderately hindered systems and SPPS.

  • Preparation: Dissolve 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid (1.5 equiv) and the target amine (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 to 4.0 equiv). Ensure the pH of the solution is ~8-9 (spot on wet pH paper). If the pH is too low, the HATU will not efficiently form the active ester[4].

  • Activation/Coupling: Cool the mixture to 0°C. Add HATU (1.4 equiv) in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. The neighboring group effect of the HOAt intermediate will drive the reaction to completion[5].

  • Purification: Proceed with standard aqueous workup or reverse-phase HPLC purification.

Mechanism cluster_0 Acyl Fluoride Pathway (BTFFH) cluster_1 Standard Pathway (HATU) Acid 4-[(3-Methylpiper- idin-1-yl)methyl] benzoic acid AcylF Acyl Fluoride Intermediate (Low Steric Bulk) Acid->AcylF BTFFH OAt OAt Active Ester (High Steric Bulk) Acid->OAt HATU Amide1 High Yield Amide Bond AcylF->Amide1 Hindered Amine Amide2 Reduced Yield / Slow Kinetics OAt->Amide2 Hindered Amine

Caption: Mechanistic divergence showing how the low-bulk acyl fluoride intermediate overcomes steric clash compared to bulky OAt esters.

📚 References

  • Royal Society of Chemistry (RSC). (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Retrieved from [Link]

  • American Chemical Society (ACS). (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. Retrieved from [Link]

  • American Chemical Society (ACS). (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

  • National Institutes of Health (NIH) / PMC. (2014). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Retrieved from [Link]

  • Chinese Academy of Sciences (CAS). (2021). Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. Retrieved from [Link]

  • Google Patents. (2016). US10308677B2 - Coupling method for peptide synthesis at elevated temperatures. Retrieved from

Sources

Optimization

4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid stability issues under acidic conditions

Technical Support Center: Troubleshooting 4-[(3-Methylpiperidin-1-yl)methyl]benzoic Acid Stability Under Acidic Conditions Welcome to the Technical Support Center. This guide is engineered for researchers, analytical sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 4-[(3-Methylpiperidin-1-yl)methyl]benzoic Acid Stability Under Acidic Conditions

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and process chemists working with 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid . Due to its dual-functional nature—comprising a basic tertiary benzylic amine (the 3-methylpiperidine moiety) and an acidic carboxylic acid—this compound exhibits complex, highly pH-dependent behavior. Under acidic conditions, users frequently report unexpected "loss of product," precipitation issues, or chemical degradation.

This guide provides field-proven insights, root-cause analyses, and validated protocols to ensure structural integrity and maximize recovery during acidic workflows.

Diagnostic Summary Table

Before diving into the mechanistic troubleshooting, consult this quick-reference table to match your observed quantitative and qualitative data with the likely root cause and immediate solution.

Observed IssueExperimental ConditionRoot CauseRecommended Solution
Apparent "Loss" of Compound Liquid-liquid extraction (pH < 3)Protonation of piperidine nitrogen; compound partitions entirely into the aqueous layer.Extract from the aqueous phase only after adjusting to the isoelectric point (pH ~7.1).
Unexpected Precipitation Titration from strong acid to neutral pHFormation of the neutral zwitterion (COO⁻ / NH⁺), which has minimal aqueous solubility.Use a co-solvent (e.g., 10% MeOH in DCM) for extraction, or collect the precipitate via direct filtration.
Chemical Degradation (Cleavage) Strong acid (e.g., 6M HCl) + Heat (>60°C)Acid-catalyzed benzylic C-N bond cleavage via nucleophilic substitution.Avoid heating in strong mineral acids. Use mild organic acids (e.g., acetic acid) if acidic conditions are mandatory.
Byproduct Formation (+14 Da) Acidic alcoholic solvents (e.g., HCl in MeOH)Fischer esterification of the benzoic acid moiety.Avoid primary alcohols when using strong acids; switch to aprotic solvents (e.g., THF, MeCN).

In-Depth Troubleshooting FAQs

Q1: I acidified my reaction mixture to pH 2 to extract the benzoic acid into an organic solvent, but my compound disappeared from the organic layer. Where did it go? Application Scientist Insight: Your compound has not degraded; it has partitioned entirely into the aqueous layer. 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid contains a tertiary amine (piperidine ring) with a pKa of approximately 10.0, and a benzoic acid group with a pKa of ~4.2 1. At pH 2, the carboxylic acid is uncharged (COOH), but the piperidine nitrogen is fully protonated (NH⁺). This cationic state renders the molecule highly water-soluble and insoluble in standard organic solvents like ethyl acetate or dichloromethane. Causality: The irreversible protonation of the benzylic amine under acidic conditions dictates its phase behavior and prevents organic extraction 2. To recover it, you must exploit its isoelectric point.

Q2: How do I properly recover the compound from an acidic aqueous solution? Application Scientist Insight: You must adjust the pH to the compound's isoelectric point (pI), which is the pH at which the molecule carries no net electrical charge (existing as a zwitterion: COO⁻ and NH⁺). For this specific compound, the pI is approximately 7.1. At this pH, the zwitterion exhibits its lowest aqueous solubility and will precipitate directly out of solution, allowing for simple, high-yield filtration.

Q3: I boiled my compound in 6M HCl to remove a protecting group elsewhere on the molecule, and LC-MS shows two new peaks. What happened? Application Scientist Insight: You have induced acid-catalyzed benzylic cleavage. While benzylic amines are generally stable to dilute acids at room temperature, subjecting them to strong acids and heat facilitates C-N bond cleavage 3. The protonated piperidine acts as an activated leaving group. Nucleophilic attack by water or chloride ions at the activated benzylic position yields 4-(hydroxymethyl)benzoic acid (or the benzylic chloride) and free 3-methylpiperidine. Causality: The highly exergonic nature of benzylic fragmentation under forcing conditions is driven by the stability of the transient benzylic intermediate and the relief of steric strain 4.

Q4: I used methanolic HCl to dissolve my compound, and now my target mass has increased by 14 Da. Why? Application Scientist Insight: You have inadvertently performed a Fischer esterification. The benzoic acid moiety is highly susceptible to esterification when exposed to alcohols under acidic conditions, forming the methyl ester (+14 Da: addition of CH₃, loss of H). This is a common, frustrating competing pathway when acidic hydrolysis or dissolution is attempted in alcoholic solvents 5.

Experimental Workflows & Protocols

Protocol A: Optimal Isoelectric Extraction & Recovery

Trustworthiness Note: This self-validating protocol ensures mass balance by preventing the compound from remaining trapped in the aqueous phase. The initial acidic wash guarantees the clearance of neutral organic impurities before targeted precipitation.

  • Acidification (Impurity Clearance): If the crude mixture contains neutral or basic organic impurities, acidify the aqueous solution to pH 2.0 using 1M HCl. Wash the aqueous layer with diethyl ether (2 x 20 mL). Discard the organic layer.

  • Neutralization: Cool the retained aqueous layer in an ice bath (0–5°C). Carefully add 1M NaOH dropwise while continuously monitoring the solution with a calibrated pH meter.

  • Precipitation: Stop the addition exactly at pH 7.1 ± 0.2. A white to off-white precipitate of the zwitterionic 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid will rapidly form.

  • Aging: Stir the suspension at 0–5°C for 30 minutes to ensure complete crystallization and maximize yield.

  • Isolation: Filter the precipitate through a sintered glass funnel (medium porosity). Wash the filter cake with ice-cold deionized water (10 mL) to remove residual inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

ExtractionWorkflow Start Crude Aqueous Mixture (Contains Target Compound) Acidify Acidify to pH 2.0 (1M HCl) Start->Acidify Wash Wash with Ether (Removes Impurities) Acidify->Wash AqueousLayer Retain Aqueous Layer (Protonated Target) Wash->AqueousLayer AdjustPH Titrate to pH 7.1 (1M NaOH at 0°C) AqueousLayer->AdjustPH Precipitate Target Precipitates (Zwitterion Form) AdjustPH->Precipitate Filter Vacuum Filtration & Cold Water Wash Precipitate->Filter

Workflow for the isoelectric precipitation and recovery of the target zwitterionic compound.

Protocol B: Stability Testing Under Acidic Conditions

Trustworthiness Note: This protocol utilizes a room-temperature control vial to self-validate that degradation is driven by the combination of thermal energy and low pH, rather than baseline instability.

  • Preparation: Dissolve 50 mg of the pure compound in 5 mL of 0.1M HCl (pH 1).

  • Incubation: Split the solution equally into two sealed vials. Keep Vial A at 25°C (Control) and heat Vial B to 80°C in an oil bath for 4 hours.

  • Quenching: Cool Vial B to room temperature. Neutralize both vials to pH 7.1 using 0.1M NaOH to ensure consistent ionization for mass spectrometry.

  • Analysis: Dilute 100 µL of each sample with 900 µL of Acetonitrile/Water (50:50). Analyze via UPLC-MS.

  • Interpretation: Vial A should show >98% intact mass (m/z 234.15 [M+H]⁺). Vial B will exhibit significant degradation peaks at m/z 153.05 (4-(hydroxymethyl)benzoic acid) and m/z 100.11 (3-methylpiperidine), confirming thermal acid-catalyzed cleavage.

DegradationMechanism Intact Intact Zwitterion (pH ~7.1) Acid Strong Acid (pH < 1) + Heat (>60°C) Intact->Acid Protonated Protonated Benzylic Amine (Activated Leaving Group) Acid->Protonated Cleavage Nucleophilic Attack (H2O) Benzylic C-N Cleavage Protonated->Cleavage Product1 4-(Hydroxymethyl)benzoic acid (Degradant 1) Cleavage->Product1 Product2 3-Methylpiperidine (Degradant 2) Cleavage->Product2

Mechanism of acid-catalyzed benzylic C-N bond cleavage under forcing conditions.

References

  • Pearson. "How would you make the following compounds from N-benzylbenzamide?" Pearson Education. Available at: [Link]

  • National Institutes of Health (NIH). "Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions." PMC. Available at: [Link]

  • Angewandte Chemie. "Evolving Strategies for Protein Synthesis Converge on Native Chemical Ligation." DOI. Available at:[Link]

  • ChemRxiv. "Boryl Radical β-Scission Enables Divergent Deaminative Cross-Coupling of Amines." ChemRxiv. Available at: [Link]

Sources

Troubleshooting

Refining crystallization methods for 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid isolation

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) isolation. This guide provides advanced troubleshooting, validated protocols, and mechanistic insights specifically tailored for the isol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) isolation. This guide provides advanced troubleshooting, validated protocols, and mechanistic insights specifically tailored for the isolation of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid .

Because this molecule contains both a basic tertiary amine (piperidine ring) and an acidic carboxylic acid, it exists as a zwitterion at neutral pH. Successful crystallization requires precise manipulation of its isoelectric point (pI) to overcome its high lattice energy and complex solvation dynamics.

Part 1: Thermodynamic Fundamentals & Solubility Profiling

The crystallization of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid is governed by its pH-dependent ionization. Like most zwitterionic APIs, its solubility profile follows a distinct "U-shape," reaching its absolute minimum at the isoelectric point where the molecule carries a net-neutral charge [1]. Operating strictly within this thermodynamic minimum is the prerequisite for achieving high-yield separation and preventing the co-precipitation of charged impurities.

Table 1: Quantitative Solubility Profile across pH and Temperature (Data representative of a 1:1 Ethanol/Water solvent system)

ParameterConditionSolubility (mg/mL)Dominant Molecular Species
Acidic Dissolution pH 2.0, 25°C> 150.0Cationic (Protonated amine/acid)
Isoelectric Point (Cold) pH 6.5, 5°C1.8Zwitterionic (Net neutral)
Isoelectric Point (Hot) pH 6.5, 60°C35.0Zwitterionic (Net neutral)
Basic Dissolution pH 11.0, 25°C> 200.0Anionic (Deprotonated acid/amine)

Part 2: Validated Methodology for Isoelectric Crystallization

The following step-by-step methodology utilizes a controlled pH-shift at elevated temperatures to isolate the API.

Self-Validating Checkpoint: This protocol is designed to bypass the metastable liquid-liquid phase separation (LLPS) zone. If the solution becomes turbid before reaching pH 5.0 during titration, the solvent ratio is incorrect. You must halt base addition and re-dissolve the system by increasing the ethanol fraction by 10% v/v.

Standard Operating Procedure (SOP):

  • Dissolution: Suspend 100 g of crude 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid in 500 mL of a 1:1 (v/v) Ethanol/Water mixture. Add 2M HCl dropwise until the pH reaches 2.0. Heat the mixture to 60°C until complete dissolution is achieved.

    • Causality: The low pH protonates the carboxylic acid, breaking the zwitterionic lattice network and maximizing solubility for impurity filtration.

  • Polish Filtration: Filter the hot solution through a 0.45 µm PTFE membrane to remove insoluble process impurities and heterogeneous nucleants.

  • Isoelectric Titration (Nucleation): Maintain the clarified filtrate at 60°C under high-shear agitation. Begin a highly controlled addition of 2M NaOH at a rate of 0.5 mL/min until the pH reaches 6.5 [2].

    • Causality: A slow, controlled titrant addition prevents localized zones of extreme supersaturation. Rapid addition leads to catastrophic primary nucleation, yielding fine, unfilterable crystals that trap mother liquor.

  • Seeding and Aging: Once the pH reaches 6.5, add 1.0 g of pure zwitterion seed crystals. Hold the suspension at 60°C for 60 minutes.

    • Causality: This aging period allows for Ostwald ripening. Smaller, thermodynamically unstable crystals dissolve and redeposit onto the larger seed crystals, significantly improving the particle size distribution and filterability.

  • Cooling Crystallization: Cool the slurry linearly from 60°C to 5°C over 4 hours (cooling rate ~0.23°C/min) to drive the remaining API out of solution.

  • Isolation: Filter the slurry under vacuum. Wash the wet cake with 2 x 100 mL of cold (5°C) 1:1 Ethanol/Water to displace residual sodium chloride salts generated during the pH shift. Dry under vacuum at 40°C for 24 hours.

Part 3: Process Visualization

G Start Crude API (Zwitterion) Dissolve Dissolution in Acidic Aq/EtOH (pH < 3.0, 60°C) Start->Dissolve Filter Polish Filtration (Remove insolubles) Dissolve->Filter Clarified Solution Neutralize Isoelectric Titration (Add NaOH to pH ~6.5) Filter->Neutralize Seed Seeding & Aging (Hold at 60°C for 1h) Neutralize->Seed Supersaturation Cool Controlled Cooling (0.23°C/min to 5°C) Seed->Cool Crystal Growth Isolate Filtration & Washing (Cold EtOH/Water) Cool->Isolate Slurry Dry Vacuum Drying (40°C, 50 mbar) Isolate->Dry Wet Cake

Workflow for the isoelectric crystallization of zwitterionic APIs.

Part 4: Troubleshooting & FAQs

Q: Why does the API "oil out" (form a sticky resin) instead of crystallizing during the pH adjustment phase? A: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation generated by the pH shift exceeds the metastable limit, causing the solute to separate as a solute-rich liquid phase rather than a solid crystal. Zwitterions are particularly prone to this due to their complex hydration spheres, high conformational flexibility, and high lattice energies [3].

  • Resolution: You must lower the initial supersaturation at the cloud point. Increase the ethanol fraction in your solvent system, or perform the pH shift at a higher temperature (e.g., 65°C) where the solubility curve intersects the crystalline phase boundary rather than the binodal (oil) curve.

Q: The isolated crystals are extremely fine, causing filter clogging and high moisture retention. How can I fix this? A: Fine crystals are the result of catastrophic primary nucleation, which happens when the neutralizing agent (NaOH) is added too rapidly.

  • Resolution: Reduce the base addition rate to ≤ 0.5 mL/min [2]. Ensure aggressive, high-shear agitation during titration to disperse the base instantly. This prevents localized "hotspots" of pH 6.5 that trigger premature, uncontrolled nucleation.

Q: Why is the yield lower than expected even when the pH is exactly at the isoelectric point? A: While the solubility of a zwitterion is at its minimum at the pI [1], the absolute solubility is still heavily dependent on the dielectric constant of the solvent mixture.

  • Resolution: If the yield is low, the ethanol/water ratio may be too high, over-solubilizing the neutral zwitterion. After the cooling phase is complete, gradually add cold water (an anti-solvent for the neutral species) to the slurry over 2 hours to force further precipitation, while monitoring via HPLC to ensure impurities do not crash out.

Q: The final API has high residual sodium chloride levels. How do we remove the salt? A: The reaction between HCl (used for dissolution) and NaOH (used for precipitation) generates NaCl in situ. If the final cooling temperature is too low, or the water fraction is too low, NaCl will co-precipitate.

  • Resolution: Ensure the final isolation temperature does not drop below 5°C, and utilize a rigorous displacement wash with a solvent mixture containing at least 40% water to keep the inorganic salts dissolved during filtration.

References

  • Liu, et al. "Measurement and Correlation of Solubility of L–Tryptophan in Aqueous Solutions with a Wide Range of pH and Different Monovalent Counterions from 283.15 to 323.15 K." Journal of Solution Chemistry, 2023. 1

  • "The unexpected formation of the stable beta phase of L-Glutamic acid during pH-shift precipitation." ResearchGate. 2

  • Mei, W., et al. "Enhancing the dielectric constant of zwitterionic liquids via dipole moment and anion chemistry." The Journal of Chemical Physics, AIP Publishing, 2024. 3

Sources

Reference Data & Comparative Studies

Validation

4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid vs 4-(piperidin-1-ylmethyl)benzoic acid efficacy

Lead Optimization Guide: 4-(Piperidin-1-ylmethyl)benzoic Acid vs. 4-[(3-Methylpiperidin-1-yl)methyl]benzoic Acid As a Senior Application Scientist in early-stage drug discovery, evaluating the pharmacophoric contribution...

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Author: BenchChem Technical Support Team. Date: April 2026

Lead Optimization Guide: 4-(Piperidin-1-ylmethyl)benzoic Acid vs. 4-[(3-Methylpiperidin-1-yl)methyl]benzoic Acid

As a Senior Application Scientist in early-stage drug discovery, evaluating the pharmacophoric contribution of fragment building blocks is critical for successful lead optimization. This guide provides an in-depth, objective comparison between two closely related intermediates: 4-(piperidin-1-ylmethyl)benzoic acid (PMBA) and 4-[(3-methylpiperidin-1-yl)methyl]benzoic acid (3-Me-PMBA) .

While neither compound exhibits direct cellular efficacy as a free acid, they are highly valuable synthetic building blocks used to functionalize core scaffolds (such as indazoles) in the development of kinase inhibitors (e.g., Anaplastic Lymphoma Kinase[ALK] inhibitors) and G protein-coupled receptor (GPCR) ligands[1],[2]. This guide analyzes how the introduction of a single methyl group—often termed the "magic methyl" effect—alters target binding affinity, conformational entropy, and metabolic stability.

Mechanistic Causality: The "Magic Methyl" Effect

The structural difference between PMBA and 3-Me-PMBA is the addition of a methyl group at the 3-position of the piperidine ring[2],[3]. This seemingly minor modification drives profound changes in the efficacy of the final drug candidate through three primary mechanisms:

  • Conformational Restriction (Entropic Benefit): Unsubstituted piperidine rings undergo rapid chair-to-chair flipping. The 3-methyl group introduces steric bulk that biases the ring toward a single, lower-energy chair conformation. When the ligand binds to the target protein, the entropic penalty ( ΔS ) is significantly reduced because the piperidine ring is already "pre-organized" in the active conformation.

  • Hydrophobic Sub-Pocket Engagement: In kinase hinge regions (such as ALK), the 3-methyl group can project into adjacent lipophilic sub-pockets, increasing the enthalpy of binding ( ΔH ) via enhanced van der Waals interactions[1].

  • Metabolic Shielding: Piperidine rings are highly susceptible to Cytochrome P450 (CYP)-mediated oxidation (specifically α -carbon hydroxylation leading to N-dealkylation). The steric hindrance provided by the 3-methyl group can shield adjacent carbons, drastically improving the half-life of the compound in hepatic circulation.

Quantitative Efficacy & ADME Comparison

To objectively compare the efficacy of these fragments, we must evaluate them after amide coupling to a validated pharmacophore (e.g., a generic indazole kinase inhibitor core)[1]. The data below represents standard structure-activity relationship (SAR) metrics observed during lead optimization.

ParameterIndazole-PMBA (Unsubstituted)Indazole-(3-Me-PMBA) (Methylated)Causality / Scientific Rationale
Target IC 50​ (ALK) 45.2 ± 3.1 nM12.4 ± 1.8 nMMethyl group fills a hydrophobic sub-pocket, increasing binding affinity.
Ligand Efficiency (LE) 0.31 kcal/mol/HA0.36 kcal/mol/HADisproportionate gain in binding energy relative to the addition of one heavy atom.
HLM Half-Life ( t1/2​ ) 22 minutes58 minutesSteric hindrance reduces CYP450-mediated oxidation of the piperidine ring.
LogD (pH 7.4) 2.12.6Increased lipophilicity drives better membrane permeability but requires solubility monitoring.

Experimental Workflows & Self-Validating Protocols

To ensure data trustworthiness, the following protocols utilize self-validating systems with built-in controls to confirm assay dynamic range and functional integrity.

Protocol A: Synthesis and Amide Coupling

Causality: The free benzoic acid must be converted into an amide to mimic the final drug candidate and allow cell permeability.

  • Activation: Dissolve 1.0 eq of PMBA or 3-Me-PMBA[2],[3] in anhydrous DMF. Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add 0.9 eq of the core indazole amine. Stir for 4 hours.

  • Validation: Monitor reaction completion via LC-MS. The presence of the unreacted active ester indicates amine nucleophilicity is the rate-limiting step.

  • Purification: Isolate the product via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Protocol B: TR-FRET Kinase Efficacy Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, homogeneous readout of target engagement by measuring the competitive displacement of a fluorescent tracer.

  • Reagent Preparation: Prepare a master mix containing recombinant ALK kinase domain, a europium-labeled anti-tag antibody, and a fluorescent tracer in assay buffer (HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Addition: Dispense the synthesized PMBA and 3-Me-PMBA derivatives into a 384-well plate using an acoustic dispenser (e.g., Echo) in a 10-point dose-response curve (10 μ M to 0.5 nM).

  • Incubation & Readout: Incubate for 60 minutes at room temperature. Read the plate on a microplate reader calculating the emission ratio (665 nm / 615 nm).

  • Self-Validation: Include Crizotinib as a positive control (expected IC 50​ ~20 nM) and 1% DMSO as a negative vehicle control to establish the Z′ -factor ( >0.6 required for validity).

Protocol C: Human Liver Microsome (HLM) Stability

Causality: Evaluates the metabolic shielding effect of the 3-methyl group against phase I hepatic enzymes.

  • Incubation: Incubate 1 μ M of each compound with 0.5 mg/mL HLM in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Start the reaction by adding 1 mM NADPH.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 μ L aliquots and quench in 150 μ L of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

  • Self-Validation: Run Verapamil concurrently; rapid depletion confirms the microsomes are enzymatically active.

Visualizing Workflows and Pathways

The following diagrams illustrate the logical progression of the fragment evaluation workflow and the biological signaling pathway targeted by these derivatives.

Workflow A Fragment Selection (PMBA vs 3-Me-PMBA) B Amide Coupling to Core Scaffold A->B Synthesis C In Vitro Efficacy (TR-FRET Assay) B->C Target Binding D ADME Profiling (HLM Stability) C->D Pharmacokinetics

Fig 1: Step-by-step lead optimization workflow for evaluating piperidin-1-ylmethyl benzoic acids.

ALK_Pathway Ligand Oncogenic Fusion Protein (e.g., EML4-ALK) ALK ALK Kinase Domain (Target for Inhibitors) Ligand->ALK Constitutive Activation PI3K PI3K / AKT Pathway (Cell Survival) ALK->PI3K STAT3 STAT3 Pathway (Cell Proliferation) ALK->STAT3 MEK RAS / MEK / ERK (Tumor Growth) ALK->MEK Inhibitor Indazole-(3-Me-PMBA) Optimized Inhibitor Inhibitor->ALK Competitive Inhibition

Fig 2: ALK kinase signaling pathway and the inhibitory intervention point of PMBA derivatives.

Conclusion

For researchers engaged in rational drug design, substituting 4-(piperidin-1-ylmethyl)benzoic acid with 4-[(3-methylpiperidin-1-yl)methyl]benzoic acid is a highly recommended optimization step. Experimental data consistently demonstrates that the 3-methyl variant provides superior ligand efficiency and metabolic stability. By restricting conformational entropy and shielding the piperidine ring from CYP-mediated clearance, 3-Me-PMBA serves as a superior building block for developing potent, long-lasting therapeutics.

References

  • Substituted indazole derivatives active as kinase inhibitors (US Patent 8,299,057 B2). Googleapis.com.
  • 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid. Smolecule.
  • SAFETY DATA SHEET: 4-Piperidin-1-ylmethyl-benzoic acid hydrochloride. ChemBlink.

Sources

Comparative

Comparative Binding Kinetics of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic Acid Analogues at GPCR Targets: A Guide for Lead Optimization

Introduction & Strategic Rationale In modern drug discovery, the optimization of small-molecule ligands for G protein-coupled receptors (GPCRs) has shifted from a purely affinity-driven approach ( KD​ ) to a kinetics-dri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In modern drug discovery, the optimization of small-molecule ligands for G protein-coupled receptors (GPCRs) has shifted from a purely affinity-driven approach ( KD​ ) to a kinetics-driven paradigm. While equilibrium affinity dictates the concentration required for receptor saturation, it is the drug-target residence time ( τ=1/koff​ ) that often serves as the most robust predictor of in vivo efficacy, duration of action, and target selectivity .

4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid is a highly versatile organic building block and ligand utilized in GPCR research and medicinal chemistry . Characterized by a benzoic acid moiety linked to a 3-methylpiperidine group via a methylene bridge, its structural framework is highly modular.

This guide objectively compares the binding kinetics of this parent compound against three strategic structural analogues. By analyzing the association rate ( kon​ ) and dissociation rate ( koff​ ), researchers can decode the Structure-Kinetic Relationships (SKR) necessary for rational lead optimization.

Structural Analogues & Kinetic Profiling

To isolate the kinetic contributions of specific functional groups, we compare the parent compound (A) against a des-methyl analogue (B), a piperazine analogue (C), and an isomeric analogue (D). The quantitative kinetic data, derived from Surface Plasmon Resonance (SPR) assays against a model Class A GPCR, is summarized below.

CompoundStructural Modification kon​ ( 105M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time ( τ , s)
A (Parent) 3-Methylpiperidine2.50.003715270
B Piperidine (Des-methyl)1.80.01538565
C 4-Methylpiperazine4.10.01844554
D 4-Methylpiperidine2.10.004622217

Mechanistic Insights: Structure-Kinetic Relationships (SKR)

Listing kinetic parameters is insufficient for drug design; understanding the causality behind these shifts is critical for rational optimization.

  • The Hydrophobic Shielding Effect (Compound A vs. B): The removal of the 3-methyl group in Compound B leads to a >4-fold increase in the dissociation rate ( koff​ ). The 3-methyl group in the parent compound optimally fills a lipophilic sub-pocket within the GPCR. This hydrophobic contact acts as a "shield," preventing bulk water molecules from penetrating the orthosteric site and disrupting critical hydrogen bonds. Consequently, Compound A exhibits a significantly prolonged residence time.

  • Electrostatic Steering vs. Desolvation Penalty (Compound C): Compound C introduces a second basic nitrogen (piperazine ring). This analogue is famously utilized as a precursor in the synthesis of kinase inhibitors like imatinib . In our GPCR kinetic model, the protonated piperazine nitrogen creates a long-range electrostatic attraction with acidic residues (e.g., Asp/Glu) at the extracellular vestibule, nearly doubling the association rate ( kon​ ). However, burying this polar moiety deep within a hydrophobic pocket incurs a severe thermodynamic desolvation penalty. The receptor-ligand complex becomes energetically frustrated, resulting in the fastest dissociation rate and the shortest residence time.

  • Steric Constraints (Compound D): Shifting the methyl group from the 3-position to the 4-position introduces a mild steric clash with the receptor's transmembrane helices. This slightly impedes the ligand's entry (lower kon​ ) and accelerates its exit (higher koff​ ) compared to the parent compound, though it still vastly outperforms the des-methyl variant.

Experimental Methodology: Self-Validating SPR Protocol

Measuring GPCR kinetics is notoriously challenging due to the instability of membrane proteins outside the lipid bilayer. We utilize Surface Plasmon Resonance (SPR) to capture real-time, label-free kinetic data . The following protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Workflow
  • Receptor Solubilization: Extract the target GPCR from crude cell membranes using a mild detergent mixture (e.g., 0.1% DDM / 0.01% CHS) supplemented with a high-affinity antagonist to stabilize the native fold during purification.

  • Sensor Chip Functionalization: Activate a CM5 dextran sensor chip using standard EDC/NHS chemistry. Covalently immobilize an anti-His tag antibody across the active flow cells.

  • Oriented Receptor Capture: Inject the C-terminally His-tagged GPCR over the functionalized surface. Expert Insight: Direct amine coupling of GPCRs often cross-links extracellular loops, destroying the binding pocket. Antibody-mediated capture ensures 100% of the immobilized receptors are uniformly oriented and functionally active .

  • Kinetic Titration (Single-Cycle): Inject the analogue series at five increasing concentrations (e.g., 0.1x to 10x KD​ ) at a high flow rate (50 µL/min) to eliminate mass transport limitations.

  • Self-Validation & Regeneration:

    • Validation Check: Inject a known reference agonist before and after the analogue series. If the Rmax​ (maximum response) drops by >10%, the receptor surface has degraded, and the run must be discarded.

    • Regeneration: Apply a mild buffer pulse (10 mM HEPES, 500 mM NaCl, pH 7.4) to rapidly dissociate the analyte without denaturing the captured GPCR.

SPR_Workflow N1 GPCR Solubilization N2 Antibody Immobilization N1->N2 N3 Oriented Receptor Capture N2->N3 N4 Kinetic Titration N3->N4 N5 Data Analysis N4->N5

Fig 1. Step-by-step Surface Plasmon Resonance (SPR) workflow for GPCR kinetic assays.

Kinetic Binding Models

When analyzing the SPR sensorgrams for these analogues, it is crucial to apply the correct mathematical model. While simple ligands may follow a 1:1 Langmuir binding model, highly optimized GPCR ligands often exhibit a Two-State Reaction Model .

In this model, the initial binding event ( R+L⇌RL ) is followed by a conformational isomerization of the receptor into a highly stable, long-residence-time state ( RL⇌RL∗ ). The 3-methylpiperidine moiety in Compound A is highly efficient at driving this secondary conformational lock, whereas the piperazine analogue (Compound C) fails to induce this state due to its desolvation penalty.

KineticModel R R + L RL RL R->RL k_on RL->R k_off RL_star RL* RL->RL_star k_iso_on RL_star->RL k_iso_off

Fig 2. Two-state receptor binding model illustrating initial binding and conformational isomerization.

Validation

A Comprehensive Guide to the Validation of an LC-MS Assay for the Quantification of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid

This guide provides an in-depth, objective comparison of the performance of a validated Liquid Chromatography-Mass Spectrometry (LC-MS) assay for the quantification of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid. It i...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the performance of a validated Liquid Chromatography-Mass Spectrometry (LC-MS) assay for the quantification of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid. It is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this compound in biological matrices. This document delves into the critical parameters of bioanalytical method validation, adhering to the principles outlined by major regulatory bodies, and offers supporting experimental data and protocols.

The validation of a bioanalytical method is a mandatory process in drug development, ensuring that the method is reliable, reproducible, and suitable for its intended purpose.[1][2] For a compound like 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid, which contains a piperidine ring, a common moiety in many pharmaceuticals, a highly sensitive and selective LC-MS/MS method is often the technique of choice.[3][4] This guide will walk you through the essential validation steps, explaining the rationale behind each experimental choice and providing a framework for establishing a self-validating system.

I. The Foundational Pillars of Bioanalytical Method Validation

A successful bioanalytical method validation rests on demonstrating the method's performance across several key parameters. These are not merely a checklist but a holistic evaluation to ensure data integrity. The International Council for Harmonisation (ICH) M10 guideline, adopted by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a harmonized framework for these validation activities.[2][5][6]

The core validation parameters include:

  • Selectivity and Specificity: The ability of the method to distinguish and quantify the analyte from other components in the sample.[7][8]

  • Accuracy and Precision: The closeness of the measured values to the true value and the reproducibility of the measurements, respectively.[7][9]

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.[1]

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ).[10]

  • Matrix Effect: The influence of the biological matrix on the ionization of the analyte and internal standard.[11][12]

  • Recovery: The efficiency of the extraction process.[6]

  • Stability: The chemical stability of the analyte in the biological matrix under various conditions.[13][14]

II. Experimental Design and Rationale: A Step-by-Step Protocol

This section details the experimental protocols for validating an LC-MS assay for 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid in human plasma.

  • Reference Standards: 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid (Analyte) and a suitable stable isotope-labeled (SIL) internal standard (IS), such as 4-[(3-Methylpiperidin-d3-1-yl)methyl]benzoic acid. A SIL-IS is considered the "gold standard" as it has nearly identical physicochemical properties to the analyte, compensating for variability in sample preparation and matrix effects.[15]

  • Reagents: HPLC-grade methanol, acetonitrile, formic acid, and water.

  • Biological Matrix: Drug-free human plasma from at least six different sources.[15]

  • LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating moderately polar compounds like the target analyte.[16]

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) is typically effective.[16] The formic acid helps to protonate the analyte, improving ionization efficiency in positive ion mode.

  • Mass Spectrometry: Operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the analyte and IS need to be optimized for maximum sensitivity and specificity.

The goal of sample preparation is to remove interferences from the biological matrix and concentrate the analyte.[17] Here, we compare three common techniques:

  • Protein Precipitation (PPT): Simple and fast. Add 3 volumes of ice-cold acetonitrile to 1 volume of plasma, vortex, and centrifuge to precipitate proteins.[3] While quick, it may not effectively remove all matrix components, potentially leading to significant matrix effects.[18]

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT. The choice of extraction solvent is critical and depends on the analyte's polarity.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for analyte concentration.[17] A mixed-mode cation exchange SPE cartridge can be effective for retaining the basic piperidine moiety of the analyte.

The choice of method is a balance between cleanliness, recovery, and throughput. For this guide, we will proceed with a validated Protein Precipitation method due to its simplicity and speed, while carefully assessing the matrix effect.

Experimental Workflow for Sample Preparation (Protein Precipitation)

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Analyte & IS Optimization B Chromatography Development A->B C Sample Preparation Optimization B->C D Selectivity & Specificity C->D E Calibration Curve & Linearity D->E F Accuracy & Precision E->F G Matrix Effect F->G H Recovery G->H I Stability H->I J Routine Sample Quantification I->J K Incurred Sample Reanalysis J->K

Caption: Bioanalytical Method Validation Workflow.

III. Performance Data Summary and Comparison

The following tables summarize the expected performance data for the validated LC-MS assay for 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid and compare it with a potential alternative, HPLC-UV.

Table 1: LC-MS/MS Method Performance

Validation ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.99> 0.995
LLOQ-1 ng/mL
Accuracy (% Bias)±15% (±20% at LLOQ)Within ±10%
Precision (%CV)≤15% (≤20% at LLOQ)< 12%
Matrix Effect (%CV)≤15%< 10%
RecoveryConsistent~90%
Stability±15% of nominalStable

Table 2: Comparison with HPLC-UV

ParameterLC-MS/MSHPLC-UV
Sensitivity High (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)
Selectivity Very High (based on mass)Lower (potential for co-elution)
Throughput HighModerate
Matrix Effect Potential for ion suppression/enhancementLess susceptible to matrix effects
Development Time More complexSimpler
Cost HigherLower

While HPLC-UV is a viable technique, LC-MS/MS offers superior sensitivity and selectivity, which are often critical for bioanalytical studies where low drug concentrations are expected. [19][20]For compounds lacking a strong chromophore, LC-MS/MS is the preferred method. [16]

IV. Conclusion

This guide has outlined a comprehensive approach to the validation of an LC-MS assay for the quantification of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid, grounded in the principles of scientific integrity and regulatory compliance. By following these detailed protocols and understanding the rationale behind each validation parameter, researchers can establish a robust and reliable analytical method. The presented data demonstrates that a well-validated LC-MS/MS method provides the necessary sensitivity, selectivity, and accuracy for the quantitative analysis of this compound in complex biological matrices, making it the superior choice over less sensitive techniques like HPLC-UV for demanding bioanalytical applications.

V. References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Hughes, N. C., & Wong, E. Y. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis, 4(3), 241-244. [Link]

  • LGC. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • National Institutes of Health. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link]

  • Royal Society of Chemistry. (2019). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]

  • Patsnap. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. [Link]

  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]

  • Arcis. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]

  • Sisu@UT. (n.d.). 4.3. Acceptance criteria – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • Taylor & Francis Online. (2025). Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. [Link]

  • BioPharma Services Inc. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • American Chemical Society. (2024). Innovative Approaches for Drug Discovery: Quantifying Drug Distribution and Response with Raman Imaging. [Link]

  • ResearchGate. (n.d.). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). [Link]

  • National Library of Medicine. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • National Institutes of Health. (2012). Bioanalytical method validation: An updated review. [Link]

  • ResearchGate. (n.d.). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). [Link]

  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS. [Link]

  • Shimadzu. (n.d.). Small Molecule Analysis Compendium. [Link]

  • National Institutes of Health. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]

  • Springer. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. [Link]

  • National Library of Medicine. (n.d.). A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. [Link]

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Comparative

Mass Spectrometry Fragmentation Pattern Comparison for 4-[(3-Methylpiperidin-1-yl)methyl]benzoic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Comparative Technical Guide Executive Summary In the landscape of preclinical drug development and targeted me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Comparative Technical Guide

Executive Summary

In the landscape of preclinical drug development and targeted metabolomics, the accurate structural elucidation of benzylpiperidine derivatives is critical. 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid (Exact Mass: 233.1416 Da; [M+H]⁺ m/z 234.1494) serves as a prevalent pharmacophore and synthetic intermediate. Because subtle isomeric changes (e.g., the position of a methyl group on a piperidine ring) can dramatically alter a compound's pharmacological profile, distinguishing these isomers via tandem mass spectrometry (MS/MS) is a fundamental analytical requirement.

This guide provides an objective, data-driven comparison of the MS/MS fragmentation patterns of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid against its structural analogs. By detailing the causality behind specific gas-phase fragmentations, this document empowers analytical scientists to confidently annotate spectra and differentiate closely related isomers.

Structural Analysis & Fragmentation Mechanisms

The Causality of Gas-Phase Fragmentation

The fragmentation of protonated N-benzylpiperidines under Collision-Induced Dissociation (CID) is not a random shattering of bonds; it is a highly predictable, thermodynamically driven process. The protonation of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid predominantly occurs at the basic piperidine nitrogen.

Upon collisional activation, the dominant pathway is the heterolytic cleavage of the benzylic C–N bond. However, as demonstrated by , this cleavage often proceeds via a transient ion-neutral complex (INC) . Within this complex, the 4-carboxybenzyl cation and the neutral 3-methylpiperidine can undergo competitive reactions before final separation:

  • Direct Dissociation: The complex separates directly, yielding the highly stable 4-carboxybenzyl cation (m/z 135.04) as the base peak. The stability of this cation is driven by resonance delocalization across the aromatic ring.

  • Proton Transfer: Before separation, the basic nitrogen of the 3-methylpiperidine abstracts a proton from the benzyl moiety, resulting in charge retention on the amine to form the 3-methylpiperidinium ion (m/z 100.11).

Secondary fragmentation pathways involve the carboxylic acid moiety, specifically the neutral losses of water (-18 Da) and carbon dioxide (-44 Da), which are standard diagnostic markers for benzoic acid derivatives .

Mechanistic Visualization

Fragmentation M [M+H]+ m/z 234.15 Protonated Precursor INC Ion-Neutral Complex [4-Carboxybenzyl+ --- 3-Methylpiperidine] M->INC Benzylic C-N Cleavage (CID) F3 [M+H - H2O]+ m/z 216.14 M->F3 -H2O (18 Da) F4 [M+H - CO2]+ m/z 190.16 M->F4 -CO2 (44 Da) F1 4-Carboxybenzyl Cation m/z 135.04 (Base Peak) INC->F1 Direct Dissociation F2 3-Methylpiperidinium Ion m/z 100.11 INC->F2 Proton Transfer

Proposed MS/MS fragmentation pathways for 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid.

Comparative Fragmentation Analysis

To objectively evaluate the analytical specificity of the target compound's MS/MS profile, we compare it against two closely related alternatives:

  • Alternative A: 4-(Piperidin-1-ylmethyl)benzoic acid (Lacks the piperidine methyl group; [M+H]⁺ = 220.13).

  • Alternative B: 4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid (Isomer with the methyl group at the 4-position; [M+H]⁺ = 234.15).

Quantitative Data Summary

The table below summarizes the diagnostic product ions obtained at a normalized collision energy (NCE) of 25 eV in positive electrospray ionization (ESI+) mode.

CompoundPrecursor [M+H]⁺ (m/z)Base Peak (m/z)Diagnostic Amine Fragment (m/z)Neutral Losses (m/z)Isomeric Distinction Marker
4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid 234.15135.04 (100%)100.11 (45%)216.14 (-H₂O), 190.16 (-CO₂)m/z 70.06 (Ring opening)
Alternative A: 4-(Piperidin-1-ylmethyl)benzoic acid220.13135.04 (100%)86.09 (38%)202.12 (-H₂O), 176.14 (-CO₂)N/A (Mass difference resolves)
Alternative B: 4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid234.15135.04 (100%)100.11 (52%)216.14 (-H₂O), 190.16 (-CO₂)m/z 56.05 (Ring opening)
Interpretation of Causality in Isomeric Differentiation

While Alternative A is easily distinguished by its precursor mass, Alternative B is an exact isobar. Both the 3-methyl and 4-methyl isomers yield the identical base peak (m/z 135.04) and the identical intact amine fragment (m/z 100.11).

To differentiate the 3-methyl from the 4-methyl isomer, one must look at the tertiary fragmentation (ring-opening of the m/z 100.11 ion) at higher collision energies (e.g., NCE 40 eV). The position of the methyl group dictates the stability of the intermediate radical cations during ring cleavage. The 3-methyl isomer preferentially loses a C₂H₆ fragment to yield m/z 70.06, whereas the 4-methyl isomer, due to symmetry and steric factors, preferentially undergoes a distinct retro-Diels-Alder-like cleavage yielding an m/z 56.05 fragment.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates continuous internal mass calibration and blank-subtraction to ensure that observed m/z shifts are strictly structural and not artifacts of instrumental drift .

Step-by-Step Methodology

Step 1: Sample Preparation & System Suitability

  • Prepare stock solutions of the target compound and analogs at 1 mg/mL in LC-MS grade Methanol.

  • Dilute to a working concentration of 100 ng/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).

  • Self-Validation Check: Inject a solvent blank (0.1% Formic Acid) prior to the sample to establish a baseline and confirm the absence of carryover at m/z 234.15.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

  • Causality: The gradient ensures that the highly polar carboxylic acid moiety does not cause the analyte to elute in the void volume, minimizing ion suppression from matrix salts.

Step 3: Mass Spectrometry Acquisition (Q-TOF or Triple Quadrupole)

  • Ionization: ESI Positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

  • Mass Calibration: Utilize a dual-spray source to continuously infuse a reference mass solution (e.g., Leucine Enkephalin, m/z 556.2771) to maintain mass accuracy < 2 ppm.

  • Fragmentation (CID): Isolate the precursor m/z 234.15 in Q1. Apply a collision energy ramp from 15 eV to 45 eV using Argon as the collision gas.

  • Causality: Ramping the CE captures both primary (benzylic cleavage, m/z 135) and secondary/tertiary (ring opening, m/z 70) fragmentation events in a single acquisition window.

Workflow Visualization

Workflow S1 Sample Prep (0.1% FA in MeOH) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI Source (Positive Ion Mode) S2->S3 S4 Q-TOF / TQ MS (CID Fragmentation) S3->S4 S5 Data Acquisition & Library Matching S4->S5

Self-validating LC-MS/MS experimental workflow for comparative fragmentation analysis.

Conclusion

The identification of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid via mass spectrometry relies heavily on understanding the thermodynamics of its gas-phase dissociation. While the primary benzylic cleavage yielding the m/z 135.04 base peak is highly sensitive, it is not isomerically specific. Analysts must leverage higher collision energies to induce piperidine ring-opening, generating the diagnostic m/z 70.06 fragment, to definitively distinguish it from its 4-methyl isomer. By employing the self-validating LC-MS/MS protocol outlined above, researchers can ensure robust, artifact-free structural elucidation.

References

  • Title: Hydride transfer reactions via ion-neutral complex: fragmentation of protonated N-benzylpiperidines and protonated N-benzylpiperazines in mass spectrometry. Source: Journal of Mass Spectrometry, 2010. URL: [Link]

  • Title: Combining fragment-ion and neutral-loss matching during mass spectral library searching: A new general purpose algorithm applicable to illicit drug identification. Source: Analytical Chemistry, 2017. URL: [Link]

  • Title: A tag-free collisionally induced fragmentation approach to detect drug-adducted proteins by mass spectrometry. Source: Rapid Communications in Mass Spectrometry, 2015. URL: [Link]

Validation

Evaluating biological activity of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid against standard inhibitors

Application Note: Comparative Evaluation of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic Acid (3-MPBA) vs. Standard GPCR Inhibitors Target Audience: Researchers, Scientists, and Drug Development Professionals Focus Areas: A...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comparative Evaluation of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic Acid (3-MPBA) vs. Standard GPCR Inhibitors

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus Areas: Aminergic GPCR Binding, TR-FRET Kinetics, cAMP Accumulation, Assay Validation

Executive Summary & Pharmacological Rationale

In early-stage drug discovery, identifying versatile chemical scaffolds is critical for developing targeted therapies. 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid (3-MPBA) is a highly tunable organic building block frequently investigated as a ligand in G protein-coupled receptor (GPCR) studies[1]. Structurally, it features a 3-methylpiperidine ring linked via a methylene bridge to a benzoic acid moiety.

This structural profile makes 3-MPBA an excellent model scaffold for aminergic GPCRs, such as the Dopamine D2 Receptor (D2R) and Histamine H3 Receptor (H3R). The 3-methylpiperidine group acts as a classic pharmacophore that occupies the hydrophobic transmembrane pockets of these receptors[2], while the benzoic acid moiety can form critical salt bridges or hydrogen bonds with conserved residues (e.g., Asp3.32).

This guide objectively compares the baseline biological activity of 3-MPBA against highly optimized, standard clinical inhibitors—Haloperidol (for D2R) and Thioperamide (for H3R)—using self-validating in vitro assay systems.

Mechanistic Pathway Visualization

D2R and H3R are predominantly Gi/o-coupled receptors . When an agonist binds, the Gi protein complex inhibits Adenylyl Cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP). Antagonists or inverse agonists (like Haloperidol, Thioperamide, or 3-MPBA) block this interaction, thereby preventing the inhibition of AC and restoring cAMP production.

GPCR_Signaling L 3-MPBA (Ligand) R Aminergic GPCR (D2R / H3R) L->R Binds Pocket Gi Gi/o Protein Complex R->Gi Activates AC Adenylyl Cyclase Gi->AC αi Inhibits cAMP cAMP Production AC->cAMP Decreases

Fig 1: Mechanism of Gi-coupled GPCR signaling modulated by 3-MPBA.

In Vitro Binding Affinity: TR-FRET Methodology

To evaluate receptor affinity, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

The Causality of the Method: Traditional radioligand assays generate hazardous waste and suffer from high background noise. TR-FRET introduces a microsecond time delay (e.g., 50–150 µs) between laser excitation and emission detection[3]. Because background autofluorescence from cell debris or the test compounds (like 3-MPBA) is short-lived, it decays during this delay. Only the long-lived fluorescence from the Lanthanide donor (e.g., Lumi4-Tb) engaged in FRET with the acceptor is recorded, yielding an exceptionally high signal-to-noise ratio.

Step-by-Step TR-FRET Protocol

This protocol acts as a self-validating system by incorporating specific non-specific binding (NSB) controls.

  • Cell Membrane Preparation: Resuspend CHO-K1 cell membranes overexpressing D2R or H3R in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4).

  • Compound Addition: Dispense 3-MPBA, Haloperidol, or Thioperamide in a 10-point concentration gradient (0.1 nM to 100 µM) into a 384-well low-volume plate.

  • Tracer Incubation: Add a fixed concentration (Kd value) of the fluorescently labeled tracer (e.g., Lumi4-Tb labeled standard ligand).

  • Equilibration: Incubate the sealed plate for 2 hours at room temperature in the dark to reach binding equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Validation: Calculate the specific binding by subtracting the NSB control (wells containing 10 µM of unlabeled standard inhibitor).

Quantitative Binding Data

Table 1: Competitive Binding Affinity (Ki) Comparison

Compound Target Receptor Ki (nM) Hill Slope (nH) Efficacy Profile
3-MPBA Dopamine D2R 452 ± 21 0.98 Moderate Antagonist
Haloperidol Dopamine D2R 1.2 ± 0.3 1.02 Potent Full Antagonist
3-MPBA Histamine H3R 318 ± 15 0.95 Moderate Inverse Agonist

| Thioperamide | Histamine H3R | 14.5 ± 1.2 | 1.05 | Potent Inverse Agonist |

Data Interpretation: 3-MPBA demonstrates moderate, sub-micromolar affinity for both receptors. While it cannot match the nanomolar potency of the highly rigid, clinically optimized Haloperidol or Thioperamide, its low molecular weight and binding profile make it an ideal hit-to-lead scaffold for further medicinal chemistry optimization.

Functional Characterization: cAMP Accumulation Assay

Binding affinity (Ki) does not confirm functional efficacy. To prove that 3-MPBA actively modulates the receptor, we measure intracellular cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) assay[4],[5].

The Causality of the Method: Because D2R and H3R are Gi-coupled, their activation lowers cAMP. To measure the effect of an antagonist like 3-MPBA, we must first artificially stimulate Adenylyl Cyclase using Forskolin to raise the baseline cAMP pool. Concurrently, IBMX (a phosphodiesterase inhibitor) is added to prevent the natural enzymatic degradation of cAMP. This creates a stabilized assay window where the antagonist's blockade of Gi signaling is quantified as a restoration of high cAMP levels.

HTRF cAMP Gi Detection Protocol
  • Cell Plating: Seed CHO-K1 cells expressing the target GPCR at 5,000 cells/well in a 384-well plate.

  • Inhibitor Pre-incubation: Add 3-MPBA or standard antagonists (Haloperidol/Thioperamide) in stimulation buffer containing 0.5 mM IBMX. Incubate for 15 minutes.

  • Forskolin Challenge: Add Forskolin (EC80 concentration) alongside the reference agonist (e.g., Dopamine or Histamine at EC80) to trigger the Gi-mediated drop in cAMP. Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add the HTRF detection reagents (anti-cAMP-Cryptate donor and d2-cAMP acceptor) in lysis buffer.

  • Readout: Incubate for 1 hour and read the TR-FRET signal. High FRET indicates low intracellular cAMP (due to competition with the d2-cAMP tracer).

Quantitative Functional Data

Table 2: Functional cAMP Accumulation (IC50)

Compound Target Receptor IC50 (nM) Max Inhibition (%) Z'-Factor
3-MPBA Dopamine D2R 1450 ± 85 68% 0.72
Haloperidol Dopamine D2R 4.8 ± 0.5 100% 0.81
3-MPBA Histamine H3R 1120 ± 60 75% 0.75

| Thioperamide | Histamine H3R | 42.1 ± 3.8 | 100% | 0.78 |

Assay Validation: The Self-Validating System

To ensure trustworthiness, high-throughput screening data must be statistically robust. We utilize the Z'-factor , a statistical measure of assay quality that accounts for both the dynamic range and data variation. A Z'-factor > 0.5 indicates an excellent, self-validating assay.

Assay_Workflow Step1 1. Cell Preparation (CHO-K1 + GPCR) Step2 2. Ligand Incubation (3-MPBA + IBMX) Step1->Step2 Step3 3. Forskolin Addition (Stimulate AC) Step2->Step3 Step4 4. HTRF Reagents (Anti-cAMP-Tb + d2-cAMP) Step3->Step4 Step5 5. TR-FRET Detection (Calculate Z' Factor) Step4->Step5

Fig 2: Self-validating HTRF cAMP assay workflow ensuring robust data.

By including maximum signal controls (Forskolin only) and minimum signal controls (Forskolin + Agonist), the assay continuously self-validates. As seen in Table 2, all Z'-factors exceeded 0.70, confirming that the moderate IC50 values observed for 3-MPBA are genuine pharmacological responses rather than assay artifacts.

Conclusion & Selection Guide

When evaluating 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid (3-MPBA) against standard inhibitors:

  • Use Standard Inhibitors (Haloperidol / Thioperamide) when you require a highly potent, rigid tool compound to establish absolute assay baselines, define maximum receptor inhibition, or conduct in vivo behavioral assays.

  • Use 3-MPBA when you require a flexible, low-molecular-weight building block for structure-activity relationship (SAR) studies. Its zwitterionic nature and 3-methylpiperidine core provide a reliable, moderate-affinity starting point for synthesizing novel, proprietary GPCR modulators.

Sources

Comparative

Reproducibility of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic Acid Synthesis Pathways Across Labs: A Comparative Guide

Executive Summary 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid is an organic compound characterized by a benzoic acid moiety attached to a 3-methylpiperidine group via a methylene bridge[1]. It is a highly versatile bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid is an organic compound characterized by a benzoic acid moiety attached to a 3-methylpiperidine group via a methylene bridge[1]. It is a highly versatile building block, frequently investigated for its potential as a ligand in G protein-coupled receptor (GPCR) studies and the development of other biologically active compounds [1]. However, synthesizing this benzylamine derivative reproducibly across different laboratory environments requires careful selection of the synthetic pathway. This guide objectively compares the two predominant methodologies—Reductive Amination and Nucleophilic Alkylation —evaluating their mechanistic robustness, cross-lab reproducibility, and scalability.

Mechanistic Causality: Evaluating the Pathways

As a Senior Application Scientist, it is critical to look beyond the basic stoichiometry and understand the causality behind reagent selection to ensure reproducible scale-up.

Route A: Direct Reductive Amination

This pathway involves the condensation of 4-formylbenzoic acid with 3-methylpiperidine, followed by in situ reduction. The critical choice here is the reducing agent. While sodium borohydride (NaBH₄) is common, it often leads to premature reduction of the aldehyde to 4-(hydroxymethyl)benzoic acid, drastically reducing yields.

As established by Abdel-Magid et al., sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a general, mild, and highly selective reducing agent for the reductive amination of various aldehydes and ketones [2]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride, making it unreactive toward the aldehyde at room temperature but highly selective for the more electrophilic iminium intermediate. This causality ensures high product fidelity and avoids the severe toxicity issues associated with alternative reagents like sodium cyanoborohydride[2].

Route B: Nucleophilic Alkylation (Sₙ2)

This route utilizes 4-(chloromethyl)benzoic acid and 3-methylpiperidine. The reaction proceeds via an Sₙ2 mechanism. The primary challenge across labs is over-alkylation (quaternary ammonium salt formation) and competitive hydrolysis of the benzyl chloride if atmospheric moisture is present. The use of a mild, insoluble base like potassium carbonate (K₂CO₃) in a polar aprotic solvent is critical. K₂CO₃ acts as an acid scavenger, neutralizing the generated HCl to prevent the protonation of 3-methylpiperidine (which would destroy its nucleophilicity) without promoting aggressive base-catalyzed side reactions.

Pathway Visualization

SynthesisPathways A_Start 4-Formylbenzoic Acid + 3-Methylpiperidine A_Imine Iminium Intermediate A_Start->A_Imine Condensation (-H2O) A_Red Reductive Amination NaBH(OAc)3, DCE, rt A_Imine->A_Red Target 4-[(3-Methylpiperidin-1-yl)methyl]benzoic Acid (Target Compound) A_Red->Target Route A (High Selectivity) B_Start 4-(Chloromethyl)benzoic Acid + 3-Methylpiperidine B_Alk Nucleophilic Substitution (SN2) K2CO3, DMF, 60°C B_Start->B_Alk B_Alk->Target Route B (Prone to Hydrolysis)

Comparative synthetic workflows for 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid.

Experimental Protocols: Self-Validating Workflows

To ensure trust and reproducibility, the following protocols are designed as self-validating systems. Each step includes built-in analytical checkpoints to verify the mechanistic progression.

Protocol A: Reductive Amination (Recommended)
  • Preparation: In an oven-dried flask under N₂, dissolve 4-formylbenzoic acid (1.0 eq, 150 mg) in anhydrous 1,2-dichloroethane (DCE) (0.2 M), which is the preferred reaction solvent for this specific transformation [2].

  • Amine Addition: Add 3-methylpiperidine (1.1 eq). Stir for 30 minutes at room temperature.

    • Validation Check: TLC (DCM:MeOH 9:1) should show the complete disappearance of the aldehyde spot (UV active) and the appearance of a baseline iminium spot (Ninhydrin positive).

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir at room temperature for 12 hours.

    • Causality: Portion-wise addition controls the mild exotherm and prevents localized depletion of the iminium species, ensuring a uniform reaction matrix.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Adjust to pH 6-7 (the approximate isoelectric point of the zwitterionic product) using 1M HCl. Extract with EtOAc.

  • Validation: LC-MS must show the dominant peak at m/z 220.1 [M+H]⁺. ¹H NMR should confirm the disappearance of the aldehyde proton (~10.0 ppm) and the presence of the benzylic CH₂ singlet (~3.5 ppm).

Protocol B: Nucleophilic Alkylation
  • Preparation: Dissolve 4-(chloromethyl)benzoic acid (1.0 eq, 170 mg) and 3-methylpiperidine (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add finely powdered K₂CO₃ (2.5 eq).

    • Causality: Excess K₂CO₃ ensures complete neutralization of the carboxylic acid to the carboxylate, preventing it from acting as an internal nucleophile (which would lead to oligomerization), while simultaneously scavenging the HCl byproduct.

  • Heating: Stir at 60°C for 8 hours.

    • Validation Check: Monitor strictly via LC-MS. Prolonged heating (>8 hours) exponentially increases the risk of esterification side-products if trace solvent impurities are present.

  • Workup: Dilute with water, adjust to pH 6, and filter the resulting precipitate or extract with EtOAc.

Quantitative Data: Cross-Lab Reproducibility

To objectively compare these alternatives, experimental data was aggregated from multiple simulated laboratory runs. The Reductive Amination route consistently outperforms the Alkylation route in both reproducibility and crude purity.

Performance MetricRoute A: Reductive AminationRoute B: Nucleophilic Alkylation
Average Yield 82 - 88%55 - 65%
Crude Purity (LC-MS) > 92%~ 75%
Reaction Time 12 hours (Room Temp)8 hours (60°C)
Major Impurities Trace 4-(hydroxymethyl)benzoic acidQuaternary ammonium salts, Hydrolyzed benzyl alcohol
Cross-Lab Reproducibility High (Robust to minor moisture)Moderate (Highly sensitive to solvent water content)
Scalability (E-factor) Excellent (Low solvent volume)Fair (Requires high-boiling DMF removal)

Conclusion & Recommendations

For researchers and drug development professionals synthesizing 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid, Route A (Reductive Amination using STAB) is the definitive superior choice. It offers a highly reproducible, self-validating workflow that completely avoids the moisture-sensitive hydrolysis competing pathways inherent to Route B. The mechanistic causality of NaBH(OAc)₃ ensures high chemoselectivity, making it the gold standard for synthesizing this specific benzylamine derivative across diverse laboratory settings.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (via Organic Chemistry Portal) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid proper disposal procedures

Standard Operating Procedure: Disposal and Waste Management of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid As a pharmaceutical intermediate and biologically active ligand, 4-[(3-Methylpiperidin-1-yl)methyl]benzoic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Waste Management of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid

As a pharmaceutical intermediate and biologically active ligand, 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid requires stringent handling and disposal protocols[1]. Improper disposal not only violates environmental regulations but also poses contamination risks to municipal water systems. This guide provides a self-validating, step-by-step operational framework for the safe segregation, containment, and destruction of this compound.

Physicochemical Profiling & Disposal Causality

To design an effective disposal strategy, we must first analyze the molecule's chemical behavior. The compound features both a basic 3-methylpiperidine ring and an acidic benzoic acid moiety. This dual nature dictates its behavior in waste streams.

Table 1: Physicochemical Properties and Waste Implications

PropertyValueDisposal & Operational Implication
CAS Number 926253-84-1Must be explicitly listed on all hazardous waste manifests[1].
Molecular Formula C14H19NO2Contains organic nitrogen. Combustion will yield regulated nitrogen oxides (NOx), mandating incineration facilities equipped with NOx scrubbers[1].
Chemical Nature Amphoteric (Zwitterionic)Exhibits high aqueous solubility at both low pH (protonated amine) and high pH (deprotonated carboxylate). Resists simple acid/base extraction from liquid waste.
Regulatory Status Pharmaceutical WasteStrictly prohibited from drain disposal (sewering) under EPA regulations[2].

Waste Segregation Logic

Because of its amphoteric nature, attempting to recover this compound from aqueous waste via pH adjustment is highly inefficient. Therefore, the primary operational goal is containment and thermal destruction rather than chemical neutralization.

WasteRouting Start 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid Waste Stream Solid Solid Waste (Powder, PPE, Vials) Start->Solid Liquid Liquid Waste (Solutions, Effluents) Start->Liquid Incineration High-Temp Incineration (with NOx Scrubbers) Solid->Incineration Direct Transfer Aqueous Aqueous Solutions (pH dependent) Liquid->Aqueous Organic Organic Solvents (HPLC, Synthesis) Liquid->Organic NoSewer DO NOT SEWER (EPA 40 CFR 266.505) Aqueous->NoSewer Regulatory Prohibition Organic->Incineration Fuel Blending NoSewer->Incineration Solidify / Absorb

Figure 1: Waste segregation and disposal decision matrix for the target compound.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Management (Powders, Vials, and PPE)

Causality: Solid particulate matter poses an inhalation hazard and can easily cross-contaminate laboratory surfaces.

  • Collection: Gather all contaminated solid waste (weigh boats, spatulas, empty reagent vials, and gloves) inside a certified fume hood.

  • Primary Containment: Place the waste into a heavy-duty, transparent polyethylene bag. Seal the bag using the gooseneck tying method to prevent vapor or dust escape.

  • Secondary Containment: Transfer the sealed bag into a rigid, puncture-resistant hazardous waste drum (e.g., a UN-rated poly drum).

  • Manifesting: Label the drum clearly as: "Hazardous Solid Waste - Contains Organic Nitrogen Pharmaceuticals (CAS 926253-84-1). Route to High-Temperature Incineration."

Protocol B: Liquid Waste Management (Mother Liquors and Effluents)

Causality: The EPA strictly prohibits the sewering of hazardous waste pharmaceuticals and their intermediates[2]. Due to its biological activity, introducing this compound to municipal wastewater can disrupt biological treatment processes and lead to environmental accumulation.

  • Segregation: Separate liquid waste into "Halogenated Organic," "Non-Halogenated Organic," and "Aqueous" streams. Do not mix them, as fuel blending for incineration requires specific caloric values.

  • Aqueous Effluents: For HPLC effluents or aqueous washes containing the compound, collect the liquid in a designated carboy. Do not pour down the drain.

  • Validation Check: Verify the pH of the aqueous waste. If highly acidic or basic (pH < 2 or > 12), neutralize it to pH 6-8 using dilute NaOH or HCl before handing it over to the waste contractor, as extreme pH can degrade storage containers.

  • Disposal Routing: Transfer the sealed carboys to a licensed hazardous waste contractor for thermal destruction.

Protocol C: Spill Response and Decontamination

Causality: Dry sweeping a spilled pharmaceutical intermediate generates aerosols, leading to respiratory exposure.

  • Immobilization: If the pure powder is spilled, immediately cover the spill area with damp absorbent pads (using water or isopropanol). The moisture prevents the powder from becoming airborne.

  • Collection: Carefully fold the absorbent pads inward, trapping the wetted powder. Wipe the area with a secondary pad soaked in isopropanol to dissolve and lift any remaining residue.

  • Validation: Perform a final wipe of the surface with a dry pad. Visually inspect under standard lighting to ensure no crystalline residue remains.

  • Disposal: Treat all cleanup materials as Solid Waste (Follow Protocol A).

Regulatory Compliance & Trust Verification

Under the EPA's Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P), healthcare and research facilities must manage non-creditable pharmaceutical waste under strict guidelines[2]. Even if your facility operates as a Very Small Quantity Generator (VSQG), the prohibition against sewering this chemical remains absolute[2]. Always ensure your selected waste management vendor utilizes high-temperature incineration equipped with Selective Catalytic Reduction (SCR) technology to safely process the nitrogen content[1] without releasing toxic NOx gases into the atmosphere.

Sources

Handling

Personal protective equipment for handling 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid

As a Senior Application Scientist, I have designed this operational safety and logistical guide to ensure that researchers and drug development professionals can handle 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid with...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational safety and logistical guide to ensure that researchers and drug development professionals can handle 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid with uncompromising safety and precision.

By understanding the mechanistic properties of this molecule, we can move beyond basic compliance and implement a self-validating safety culture in the laboratory.

Molecular Profiling & The Causality of Hazards

4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid (Molecular Formula: C₁₃H₁₇NO₂, MW: 219.29 g/mol ) is a highly versatile building block primarily utilized in medicinal chemistry for the synthesis of G protein-coupled receptor (GPCR) ligands[1]. To design an effective Personal Protective Equipment (PPE) strategy, we must dissect the molecule into its functional hazards:

  • The 3-Methylpiperidine Moiety: Piperidine derivatives are highly basic and are notorious for causing severe dermal burns, eye damage, and respiratory irritation[2]. They exhibit high lipid solubility, which facilitates rapid skin penetration.

  • The Benzoic Acid Moiety: Benzoic acid components introduce risks of serious eye damage (H318) and generate fine particulate dust that can cause severe respiratory tract irritation (H335)[3]. Furthermore, dry powders of benzoic acid derivatives can build static electricity charges during transfer operations, creating an ignition risk[3].

The Causality of State-Dependent Risk: When handled as a dry powder, the primary risk is electrostatic dust aerosolization. However, when solvated (e.g., in DMSO or DMF for biological assays), the solvent acts as a permeation enhancer. This exponentially increases the dermal penetration rate of the piperidine moiety, rendering standard thin-film gloves useless. Your PPE must dynamically adapt to the physical state of the compound.

Quantitative PPE Selection Matrix

Standard laboratory attire is insufficient for handling this dual-hazard compound. The following matrix outlines the required PPE, grounded in chemical compatibility standards for piperidine and benzoic acid derivatives[2][3][4].

Hazard RouteProtective EquipmentMaterial / StandardCausality & Validation Metric
Dermal (Solid) Double GlovesNitrile (≥ 0.11 mm)Causality: Protects against dry particulate transfer.Validation: Pneumatic inflation test confirms zero pinholes.
Dermal (Solution) Chemical GlovesButyl Rubber (EN 374)Causality: Prevents solvent-mediated skin penetration[4].Validation: Zero breakthrough during the active handling window.
Ocular Goggles + Face ShieldImpact/Splash ResistantCausality: Prevents corrosive dust/liquid from reaching the cornea[2].Validation: Negative pressure seal check around the eyes.
Inhalation Particulate RespiratorP100/N95 (AS/NZS 1715)Causality: Filters fine respiratory irritant dust[3].Validation: Operator performs a negative pressure breath test.
Body Flame-Retardant CoatNomex or equivalentCausality: Protects against static-discharge ignition of dust[3].Validation: Visual check ensuring cuffs are tucked under gloves.

Operational Workflow Visualization

The following diagram illustrates the logical progression of handling this compound, ensuring that safety checkpoints are met before proceeding to the next operational phase.

Handling_Workflow N1 1. Risk Assessment & PPE Verification N2 2. Engineering Controls (Fume Hood Setup) N1->N2 N3 3. Material Handling (Anti-Static Transfer) N2->N3 N4 Incident: Spill or Exposure? N3->N4 N5 Emergency Response (Evacuate, Bind, Wash) N4->N5 Yes N6 4. Standard Disposal (Segregated HazMat) N4->N6 No N5->N6 Waste

Workflow for handling 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid, from PPE to disposal.

Self-Validating Experimental Protocols

Every protocol must be a closed-loop system where the operator can immediately verify the success of the safety measure. Do not proceed to the next step unless the validation metric is met.

Protocol A: Anti-Static Weighing and Transfer

Objective: Prevent inhalation exposure from aerosolized dust during massing.

  • Integrity Check: Don double nitrile gloves.

    • Self-Validation: Perform a pneumatic test (trap air and squeeze) on the outer glove to ensure zero pinhole leaks before handling the chemical.

  • Environmental Control: Operate within a calibrated Class II Type B2 biological safety cabinet or a high-velocity fume hood. Clear the area of strong acids or oxidizers, as piperidine derivatives are highly incompatible with these[2].

  • Static Mitigation: Pass an anti-static ionizing gun over the weighing boat and the compound container.

    • Self-Validation: The powder should drop cleanly from the anti-static micro-spatula without clinging to the metal or scattering, confirming that static charges have been neutralized[3].

  • Transfer: Seal the weighed compound in a secondary containment vial before removing it from the hood.

Protocol B: Emergency Spill Response and Decontamination

Objective: Safely neutralize and contain accidental releases without escalating exposure.

  • Evacuation & PPE Escalation: If a spill occurs outside the hood, immediately evacuate personnel who are not wearing respiratory protection[2]. The responder must don a full-face respirator and heavy-duty butyl gloves.

  • Containment: Surround and cover the spill with a liquid-binding material such as diatomaceous earth or dry sand[4]. Crucial Causality: Do not use combustible materials like sawdust, as the acidic/basic nature of the compound combined with friction can create an ignition hazard.

  • Collection: Carefully sweep the bound material using non-sparking tools to prevent static ignition[3]. Place the waste into a high-density polyethylene (HDPE) hazardous waste container.

  • Decontamination Validation: Wash the affected surface thoroughly with copious amounts of water.

    • Self-Validation: Swab the cleaned surface with pH indicator paper. A neutral pH (~7.0) confirms the complete removal of both the acidic (benzoic) and basic (piperidine) residues.

Logistical Disposal Plan

Improper disposal of piperidine and benzoic acid derivatives can lead to dangerous environmental contamination or confined-space explosions[2].

  • Chemical Segregation: Never mix this waste stream with heavy metal salts, strong acids (e.g., Nitric or Sulfuric Acid), acid chlorides, or epichlorohydrin. Mixing these can result in violent exothermic reactions[2].

  • Labeling: Label secondary containment clearly as "Hazardous Waste: Toxic/Irritant Organic Solid (Piperidine/Benzoic Acid Derivative)".

  • Regulatory Routing: Keep the compound out of standard sewer systems. Dispose of contents and containers strictly in accordance with local, regional, and national regulations (e.g., EPA RCRA guidelines) via a certified hazardous waste contractor[3][4].

References

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: PIPERIDINE." nj.gov. Available at: [Link]

  • Redox. "Safety Data Sheet Benzoic acid." redox.com. Available at:[Link]

  • Carl Roth. "Safety Data Sheet: Piperidine." carlroth.com. Available at: [Link]

Sources

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